3-Iodo-5-nitro-1H-indazole
Description
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Properties
IUPAC Name |
3-iodo-5-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRCMYXPOXOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499679 | |
| Record name | 3-Iodo-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70315-69-4 | |
| Record name | 3-Iodo-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70315-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-5-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Synthesis and Characterization of 3-Iodo-5-nitro-1H-indazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-5-nitro-1H-indazole, a valuable building block for researchers, scientists, and drug development professionals. This document outlines a plausible and detailed synthetic protocol, expected physicochemical and spectroscopic properties, and the necessary characterization methodologies.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group and an iodine atom onto the indazole scaffold offers unique opportunities for further chemical modifications. The nitro group can be reduced to an amine, providing a handle for amide coupling or other transformations, while the iodo substituent at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes this compound a key intermediate in the synthesis of complex molecules with potential therapeutic applications.
Synthesis of this compound
The most direct synthetic route to this compound is the electrophilic iodination of the commercially available 5-nitro-1H-indazole. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, favoring substitution on the electron-rich pyrazole ring, specifically at the C3 position.
Synthetic Workflow
The synthesis proceeds via a one-step iodination reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
5-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous DMF.
-
Slowly add the iodine solution dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water bath.
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic and analytical techniques. The expected data, based on the analysis of closely related compounds, are summarized below.
Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, acetone; insoluble in water |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, NH), ~8.8 (d, 1H, H4), ~8.3 (dd, 1H, H6), ~7.8 (d, 1H, H7) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~148 (C5), ~142 (C7a), ~125 (C6), ~122 (C4), ~115 (C3a), ~112 (C7), ~90 (C3) |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1520 & ~1340 (NO₂ stretch, asymmetric and symmetric), ~1620 (C=N stretch), ~820 (C-I stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 289.94 [M+H]⁺, 287.93 [M-H]⁻ |
Experimental Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz spectrometer.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum on a 100 MHz spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
-
Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Analyze in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions.
Melting Point Determination:
-
Apparatus: Use a standard melting point apparatus.
-
Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and heat gradually, recording the temperature range over which the substance melts.
Logical Relationships in Characterization
The following diagram illustrates the logical flow of characterizing the synthesized compound.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol offers a reliable method for its preparation, and the tabulated spectroscopic and physicochemical data serve as a valuable reference for its identification and quality control. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry and drug discovery.
Spectroscopic and Synthetic Profile of 3-Iodo-5-nitro-1H-indazole: A Technical Guide
Introduction
3-Iodo-5-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a reactive iodine atom and an electron-withdrawing nitro group on the indazole scaffold, make it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors. This guide provides a comprehensive overview of the available spectroscopic data (NMR, IR, MS) and a general synthetic methodology for this compound, tailored for researchers, scientists, and professionals in drug development. It is important to note that while direct experimental spectra for this specific compound are not widely published, the data presented herein are based on analyses of closely related analogues and predictive models.
Spectroscopic Data
The following sections summarize the expected spectroscopic characteristics of this compound. The data is presented in a tabular format for clarity and ease of comparison.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a molecular ion peak corresponding to its exact mass.
| Parameter | Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 288.93 g/mol |
| Predicted [M+H]⁺ (m/z) | 289.9421 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom. The spectrum is expected to be recorded in a solvent like DMSO-d₆ to observe the N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~13.5 - 14.5 | Singlet | N/A |
| H-4 | ~8.7 - 8.9 | Doublet | ~2.0 |
| H-6 | ~8.2 - 8.4 | Doublet of Doublets | ~9.0, 2.0 |
| H-7 | ~7.8 - 8.0 | Doublet | ~9.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The presence of the iodine and nitro groups will cause significant shifts in the positions of the carbon signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~90 - 95 |
| C3a | ~140 - 142 |
| C4 | ~118 - 122 |
| C5 | ~142 - 145 |
| C6 | ~124 - 128 |
| C7 | ~112 - 115 |
| C7a | ~125 - 129 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 (broad) |
| C-H (Aromatic) | Stretching | ~3100 |
| NO₂ (Asymmetric) | Stretching | ~1520 - 1560 |
| NO₂ (Symmetric) | Stretching | ~1340 - 1360 |
| C=C (Aromatic) | Stretching | ~1600, ~1470 |
| C-N | Stretching | ~1300 |
| C-I | Stretching | ~500 - 600 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A general two-step synthesis involves the iodination of 5-nitro-1H-indazole.
Step 1: Iodination of 5-nitro-1H-indazole
-
Materials: 5-nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-nitro-1H-indazole in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of iodine in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for synthesis and analysis of this compound.
An In-depth Technical Guide to 3-Iodo-5-nitro-1H-indazole: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-5-nitro-1H-indazole (CAS No: 70315-69-4). As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and organic synthesis, primarily in the construction of more complex molecular architectures for drug discovery programs.
Core Chemical and Physical Properties
This compound is a solid, off-white compound at room temperature. Its structure incorporates an indazole core, an iodo group at the C3 position, and a nitro group at the C5 position. This specific arrangement of functional groups dictates its chemical behavior, making it a versatile intermediate. The iodo group provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further derivatization.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and predicted data.
| Property | Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 214 °C |
| Boiling Point | 458.0 ± 25.0 °C (Predicted) |
| Density | 2.240 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.75 ± 0.40 (Predicted) |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place |
| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF.[1] Low solubility in many common organic solvents.[1] |
Spectroscopic Data
Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~14.2 | br s |
| H-4 | ~8.9 | d |
| H-6 | ~8.3 | dd |
| H-7 | ~7.8 | d |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C3 | ~91 |
| C3a | ~143 |
| C4 | ~121 |
| C5 | ~142 |
| C6 | ~119 |
| C7 | ~113 |
| C7a | ~124 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 1H-indazole: nitration followed by iodination.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental solubility and stability data for 3-iodo-5-nitro-1H-indazole is limited in publicly available literature. This guide provides predicted characteristics based on the physicochemical properties of its functional groups and data from closely related analogs. The experimental protocols described are standardized methods that provide a robust framework for generating reliable data for this compound.
Introduction
This compound is a heterocyclic compound belonging to the indazole class of molecules, which are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities. The substituents on the indazole ring—an iodine atom at the 3-position and a nitro group at the 5-position—are expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its development as a potential therapeutic agent, impacting aspects from route of administration and bioavailability to formulation and storage.
Predicted Physicochemical Properties
The chemical structure of this compound suggests the following general characteristics:
-
Polarity and Solubility : The presence of the polar nitro group and the N-H of the indazole ring suggests the potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the molecule also possesses significant nonpolar character due to the benzene ring and the large iodine atom. Aromatic nitro compounds are generally slightly soluble to insoluble in water but soluble in organic solvents. The predicted XLogP3 value of 2.1 suggests a preference for lipophilic environments.[1][2]
-
Melting Point : A relatively high melting point would be expected due to the rigid, planar structure and potential for intermolecular hydrogen bonding and packing in the crystal lattice. A reported melting point for this compound is 214 °C.[3]
-
Stability : The nitroaromatic group can be susceptible to reduction. The carbon-iodine bond can be sensitive to light and certain metals, potentially leading to deiodination. Under forcing conditions, such as high temperature, humidity, and exposure to light, degradation is expected.
Solubility Data
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water (pH 7.4) | 25 ± 2 | HPLC | |
| Phosphate Buffer (pH 7.4) | 25 ± 2 | HPLC | |
| Methanol | 25 ± 2 | HPLC, UV-Vis | |
| Ethanol | 25 ± 2 | HPLC, UV-Vis | |
| Acetone | 25 ± 2 | HPLC, UV-Vis | |
| Dichloromethane | 25 ± 2 | HPLC, UV-Vis | |
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC, UV-Vis | |
| N,N-Dimethylformamide (DMF) | 25 ± 2 | HPLC, UV-Vis |
Stability Profile
Stability testing is crucial for determining a re-test period or shelf life and for recommending storage conditions. The protocols should adhere to international guidelines, such as those from the ICH.
Table 2: Template for Stability Study Conditions and Data
| Condition | Time Points (Months) | Specification | Results (Appearance, Assay, Impurities) |
| Long-Term | |||
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12 | To be defined | |
| Accelerated | |||
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | To be defined | |
| Forced Degradation | |||
| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | As needed | To be defined | |
| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) | As needed | To be defined | |
| Oxidation (e.g., 3% H₂O₂, RT) | As needed | To be defined | |
| Photostability (ICH Q1B) | As needed | To be defined | |
| Thermal (e.g., 80°C) | As needed | To be defined |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (as listed in Table 1)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer with a validated analytical method.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.
-
Quantitatively dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Perform the experiment in triplicate for each solvent.
Protocol for Stability Testing
Objective: To evaluate the stability of this compound under various environmental conditions according to ICH guidelines.
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of a batch of the compound, including appearance, assay, purity (impurities), and any other relevant physical and chemical properties.
-
Sample Storage: Place samples in stability chambers under the long-term and accelerated conditions specified in Table 2.
-
Forced Degradation: Conduct stress testing to identify potential degradation products and establish the intrinsic stability of the molecule. This includes exposure to acid, base, oxidative, photolytic, and thermal stress. Aim for 5-20% degradation to ensure that degradation products can be detected.
-
Time Point Analysis: At each specified time point, remove samples from the stability chambers. Allow the samples to equilibrate to ambient conditions before analysis.
-
Analysis: Perform the same set of analyses as conducted at the initial time point.
-
Data Evaluation: Evaluate any changes in appearance, assay, and impurity profile over time. Identify and, if necessary, characterize any significant degradation products.
Potential Signaling Pathway Involvement
While direct studies on this compound are scarce, related substituted indazoles are known to be precursors for kinase inhibitors. For instance, derivatives of 3-amino-1H-indazole, which can be synthesized from nitro-indazoles via reduction of the nitro group, have been shown to target the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[4] Therefore, this compound serves as a valuable intermediate for synthesizing compounds that could potentially inhibit this pathway.
Conclusion
This technical guide outlines the predicted solubility and stability characteristics of this compound based on its chemical structure and data from related compounds. The provided experimental protocols for solubility and stability testing offer a standardized approach to generate the necessary data for research and drug development. A comprehensive understanding of these properties is essential for advancing this compound through preclinical and formulation studies, particularly given its potential as a precursor for kinase inhibitors targeting critical signaling pathways in diseases like cancer.
References
- 1. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-IODO-5-NITRO (1H)INDAZOLE CAS#: 70315-69-4 [m.chemicalbook.com]
- 4. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
In-Depth Technical Guide: Characterization of 3-Iodo-5-nitro-1H-indazole (CAS Number 70315-69-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-nitro-1H-indazole, identified by CAS number 70315-69-4, is a heterocyclic aromatic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Specifically, substituted indazoles have gained prominence as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[3][4]
While extensive research exists on the broader class of indazole derivatives, specific biological and detailed experimental data for this compound are limited in publicly accessible literature. This suggests that its primary role may be as a key intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the known characteristics of this compound, supplemented with data from closely related analogs to offer a predictive framework for its characterization and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic and screening protocols.
| Property | Value | Reference |
| CAS Number | 70315-69-4 | [5][6][7] |
| Molecular Formula | C₇H₄IN₃O₂ | [5][6][7] |
| Molecular Weight | 289.03 g/mol | [5][6][7] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 214 °C | [4] |
| Synonyms | 3-Iodo-5-nitroindazole, 3-IODO-5-NITRO (1H)INDAZOLE | [4][6] |
Synthesis and Characterization
Predicted Synthetic Pathway
A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones. For this compound, a potential synthetic workflow could start from a commercially available nitro-substituted o-toluidine derivative, followed by diazotization, iodination, and cyclization.
Caption: Predicted synthetic workflow for this compound.
Experimental Protocols for Characterization
The unambiguous identification and characterization of this compound rely on a combination of spectroscopic and analytical techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise molecular structure and substitution pattern.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the aromatic substitution pattern and the position of the nitro and iodo groups.
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.
-
Analysis: Identify the number of unique carbon environments and their chemical shifts to corroborate the proposed structure.
-
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
-
HRMS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain the accurate mass of the molecular ion.
-
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
-
IR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively).
-
Biological Activity and Mechanism of Action
While specific biological data for this compound is not available, the indazole scaffold is a well-established pharmacophore in many protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
4.1. General Mechanism of Action of Indazole-Based Kinase Inhibitors
Indazole derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The indazole core often forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the indazole ring are crucial for determining the selectivity and potency against different kinases.
Caption: Generalized mechanism of ATP-competitive kinase inhibition by indazole derivatives.
4.2. Potential as a Synthetic Intermediate
Given the presence of the iodo and nitro functionalities, this compound is a versatile intermediate for further chemical modifications. The iodo group can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to build more complex molecules. This makes it a valuable building block in the synthesis of libraries of potential kinase inhibitors for drug discovery screening.
Caption: Synthetic utility of this compound as a chemical intermediate.
Conclusion
This compound (CAS 70315-69-4) is a well-characterized small molecule with defined physicochemical properties. While direct evidence of its biological activity is scarce, its structural features, particularly the presence of a reactive iodo group and a modifiable nitro group on the privileged indazole scaffold, make it a highly valuable intermediate for the synthesis of potential therapeutic agents. Researchers in drug discovery can utilize this compound as a starting point for the development of novel kinase inhibitors and other biologically active molecules. The experimental protocols and characterization data provided in this guide serve as a foundational resource for scientists working with this and related compounds.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of nitro-substituted iodoindazoles
An In-Depth Technical Guide on the Physicochemical Properties of Nitro-Substituted Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , with a focus on the regioisomers of 3-iodo-6-methyl-nitro-1H-indazole. Due to the limited availability of experimental data for a wide range of these compounds, this guide leverages a combination of reported and predicted data to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, and the specific incorporation of nitro and iodo functionalities offers unique opportunities for chemical modification and biological activity.[1][2]
Core Physicochemical Properties
The introduction of nitro and iodo groups to the indazole core significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. The following tables summarize key physicochemical and spectroscopic data for three primary regioisomers of 3-iodo-6-methyl-nitro-1H-indazole, as well as other related compounds.
Table 1: Physicochemical Properties of Nitro-Substituted Iodoindazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06 | 885520-92-3 |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06[3] | 1000343-55-4[3] |
| 3-Iodo-6-methyl-7-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06 | Not Available |
| 3-Iodo-6-nitro-1H-indazole | C₇H₄IN₃O₂ | 289.03[4][5] | 70315-70-7[4][5] |
| 3-Iodo-5-nitro-1H-indazole | C₇H₄IN₃O₂ | 289.03[1] | 70315-69-4[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of nitro-substituted iodoindazole regioisomers. The distinct electronic environments created by the varying positions of the nitro group lead to unique spectroscopic signatures.[6]
Table 2: ¹H NMR Spectroscopic Data (Predicted, DMSO-d₆, δ ppm)
| Proton | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole[3][6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |
| NH | ~14.1 (s, 1H) | ~13.0 - 14.0 (s, 1H) | ~14.3 (s, 1H) |
| H-4 | - | ~8.8 | ~7.45 (d, J=8.5 Hz, 1H) |
| H-5 | 7.95 (s, 1H) | - | - |
| H-7 | 7.60 (s, 1H) | ~7.9 | - |
| C6-CH₃ | ~2.6 | ~2.7 | ~2.5 |
Table 3: ¹³C NMR Spectroscopic Data (Predicted, DMSO-d₆, δ ppm)
| Carbon | 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | 3-Iodo-6-methyl-5-nitro-1H-indazole[3][6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |
| C3 | ~92.5 | ~90.0 | ~91.0 |
| C3a | ~141.0 | ~142.0 | ~140.5 |
| C4 | ~148.0 | ~120.0 | ~122.0 |
| C5 | ~118.0 | ~141.0 | ~118.5 |
| C6 | ~135.0 | ~125.0 | ~134.0 |
| C7 | ~115.0 | ~112.0 | - |
| C7a | ~140.0 | Not Available | ~140.0 |
| CH₃ | ~17.0 | ~17.0 | ~16.5 |
Table 4: FT-IR Spectroscopic Data (ṽ, cm⁻¹)
| Functional Group | 3-Iodo-6-methyl-4-nitro-1H-indazole[6] | 3-Iodo-6-methyl-5-nitro-1H-indazole[6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |
| N-H Stretch | ~3300-3400 (br) | ~3300-3400 (br) | ~3300-3400 (br) |
| C-H Aromatic | ~3100 | ~3100 | ~3100 |
| C-H Aliphatic | ~2950 | ~2950 | ~2950 |
| NO₂ Asymmetric | ~1520 | ~1525 | ~1530 |
| NO₂ Symmetric | ~1350 | ~1345 | ~1355 |
Table 5: Mass Spectrometry Data
| Parameter | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole | 3-Iodo-6-methyl-7-nitro-1H-indazole |
| Calculated Exact Mass | 302.9505 g/mol | 302.9505 g/mol [3] | 302.9505 g/mol |
| Expected [M]⁺ Peak (m/z) | ~303 | ~303[3] | ~303 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of nitro-substituted iodoindazoles based on established methodologies.
Synthesis of 3-Iodo-6-methyl-nitro-1H-indazole
A plausible synthetic route involves a multi-step process starting with the nitration of 6-methyl-1H-indazole, followed by iodination.[7]
-
Nitration of 6-methyl-1H-indazole:
-
Dissolve 6-methyl-1H-indazole in concentrated sulfuric acid and cool the solution to 0°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for several hours and then pour it onto ice.
-
Collect the resulting precipitate, which will be a mixture of nitro isomers, by filtration.[7] The methyl group at the C6 position is expected to direct nitration primarily to the C5 and C7 positions.[3]
-
-
Iodination:
-
Dissolve the mixture of nitro-6-methyl-1H-indazoles in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.
-
Stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 3-iodo-6-methyl-nitro-1H-indazole regioisomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1][8]
-
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.[8]
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required.[8]
-
-
Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (e.g., DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[6]
-
Sample Preparation: Prepare samples as potassium bromide (KBr) pellets. Grind approximately 1 mg of the sample with 100 mg of dry KBr and press it into a thin pellet.[6]
Mass Spectrometry (MS)
-
Instrumentation: Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar instrument.[6]
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.[6]
-
Inlet: Employ a direct insertion probe.[6]
-
Mass Range: Set the mass range to m/z 50-500.[6]
-
Data Acquisition: Report the molecular ion peak ([M]⁺).[6]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the study of nitro-substituted iodoindazoles.
Caption: A plausible synthetic pathway for 3-iodo-6-methyl-nitro-1H-indazole regioisomers.
Caption: A typical experimental workflow for the characterization of a synthesized compound.
Caption: A generalized signaling pathway for the bioactivation of nitroaromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
predicting 1H and 13C NMR shifts for 3-Iodo-5-nitro-1H-indazole
An In-depth Technical Guide to Predicting ¹H and ¹³C NMR Shifts for 3-Iodo-5-nitro-1H-indazole
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and discovery. This compound represents a scaffold of interest, and a comprehensive understanding of its spectral characteristics is paramount for its synthesis, characterization, and application. This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for this compound, supported by data from analogous structures, computational considerations, and standardized experimental protocols.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituted indazoles and the expected deshielding effects of the nitro group and the influence of the iodine atom. The spectra would typically be recorded in a solvent such as DMSO-d₆ to allow for the observation of the N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~8.8 - 9.0 | d | ~2.0 |
| H6 | ~8.2 - 8.4 | dd | ~9.0, 2.0 |
| H7 | ~7.8 - 8.0 | d | ~9.0 |
| NH | >13.0 | br s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are detailed in the following table. The electron-withdrawing nitro group is expected to cause a significant downfield shift for the carbons in its vicinity, particularly C5 and C6. The iodine at C3 will also have a notable effect on the chemical shift of this carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~90 - 95 |
| C3a | ~140 - 142 |
| C4 | ~122 - 124 |
| C5 | ~142 - 145 |
| C6 | ~118 - 120 |
| C7 | ~112 - 114 |
| C7a | ~128 - 130 |
Comparative NMR Data of Substituted Indazoles
To provide context for the predicted shifts, the following table presents experimental ¹H and ¹³C NMR data for structurally related indazole derivatives. This comparative data is essential for refining the predictions for this compound.
| Compound | Proton/Carbon | Chemical Shift (δ, ppm) | Solvent |
| 5-Nitro-3-phenyl-1H-indazole[1] | H4 | 8.98 | CDCl₃ |
| H6 | 8.26 | CDCl₃ | |
| H7 | 7.29 | CDCl₃ | |
| NH | 11.84 | CDCl₃ | |
| C5 | 143.39 | CDCl₃ | |
| 6-Nitro-3-phenyl-1H-indazole[1] | H5 | 8.14-8.07 | CDCl₃ |
| H7 | 8.26 | CDCl₃ | |
| NH | 11.63 | CDCl₃ | |
| C6 | 146.99 | CDCl₃ | |
| 5-Iodo-3-phenyl-1H-indazole[1] | H4 | 8.30 | CDCl₃ |
| H6 | 7.53-7.48 | CDCl₃ | |
| H7 | 6.70 | CDCl₃ | |
| NH | 12.74 | CDCl₃ | |
| C3 | 144.75 | CDCl₃ | |
| C5 | 84.70 | CDCl₃ |
Computational Approaches to NMR Prediction
For a more precise prediction of NMR chemical shifts, computational methods are indispensable.[2] Density Functional Theory (DFT) has proven to be a powerful tool for this purpose.[3][4] The Gauge-Invariant Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating NMR shieldings.[5]
The general workflow for computational NMR prediction involves:
-
Conformational Search: Identifying the lowest energy conformer(s) of the molecule.
-
Geometry Optimization: Optimizing the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Calculation: Calculating the isotropic magnetic shieldings using the GIAO method with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).[6]
-
Chemical Shift Conversion: Converting the calculated shieldings to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Machine learning models are also emerging as a rapid and accurate alternative to computationally expensive DFT calculations for predicting NMR shifts.[7][8]
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for a compound such as this compound, a standardized experimental procedure should be followed.[9]
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for indazole derivatives to ensure the observation of the exchangeable N-H proton.[10]
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[10]
-
The number of scans can range from 8 to 64, depending on the sample concentration.[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.
-
A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[10]
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[10]
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.[10]
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by using the residual solvent peak as a secondary reference.[10]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak in both the ¹H and ¹³C spectra.[10]
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering.
NMR Prediction and Verification Workflow
Caption: Workflow for NMR shift prediction and experimental verification.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3-Iodo-5-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogues, theoretical predictions, and established principles in organic and medicinal chemistry. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its structural characteristics, potential synthetic routes, and physicochemical properties.
Core Molecular Properties
This compound possesses a core indazole scaffold, a bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. The key functional groups, an iodine atom at the 3-position and a nitro group at the 5-position, significantly influence the molecule's electronic properties, reactivity, and potential biological activity. The presence of the iodo group makes it a versatile intermediate for further functionalization via cross-coupling reactions, a common strategy in medicinal chemistry for the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound (Predicted/Reported) | 3-Iodo-6-methyl-5-nitro-1H-indazole (Reported) |
| Molecular Formula | C₇H₄IN₃O₂ | C₈H₆IN₃O₂[1] |
| Molecular Weight | 289.03 g/mol | 303.06 g/mol [1] |
| Melting Point | 214 °C (ligroine) | Not widely published |
| Appearance | Likely a solid | Solid[1] |
Spectroscopic Properties: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the iodine atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~14.0 | broad singlet | - |
| H-4 | ~8.5 | doublet | ~9.0 |
| H-6 | ~8.2 | doublet of doublets | ~9.0, ~2.0 |
| H-7 | ~7.8 | doublet | ~2.0 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~91 |
| C-3a | ~142 |
| C-4 | ~120 |
| C-5 | ~145 |
| C-6 | ~118 |
| C-7 | ~115 |
| C-7a | ~140 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the N-H, C-H aromatic, and NO₂ functional groups.
Table 4: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300-3400 | Broad |
| C-H Aromatic Stretch | ~3100 | Medium |
| NO₂ Asymmetric Stretch | ~1530 | Strong |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| C=C Aromatic Stretch | ~1600, ~1470 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 289.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a general approach can be inferred from the synthesis of related indazole derivatives. The following represents a plausible synthetic workflow.
General Synthesis of Substituted Indazoles
The synthesis of indazoles can be achieved through various methods. A common approach involves the cyclization of ortho-substituted anilines. For this compound, a potential route could start from a suitably substituted aniline derivative, followed by diazotization, cyclization, and subsequent iodination.
General synthetic workflow for this compound.
NMR Spectroscopy Protocol
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is as follows:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy Protocol
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.[3]
-
Data Acquisition : Record the spectrum using an FT-IR spectrometer.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).[3]
Theoretical Considerations and Potential Applications
Computational Chemistry
Computational studies on nitro-1H-indazole derivatives have been performed to understand their electronic structure and reactivity.[4] Density Functional Theory (DFT) calculations, such as B3LYP/6-311++G(d,p), can be used to predict NMR chemical shifts and molecular geometries, providing a basis for comparison with experimental data.[4]
Crystal Structure
A crystal structure for this compound is not publicly available. However, the crystal structure of the related 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole ring system.[5] It is expected that this compound would adopt a similar planar conformation.
Potential Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors.
Hypothetical signaling pathway showing kinase inhibition.
This diagram illustrates a generalized signal transduction pathway where a derivative of this compound could potentially act as an inhibitor of a downstream kinase, thereby blocking cellular proliferation and survival signals.
Conclusion
While direct experimental data for this compound is scarce, this technical guide provides a comprehensive theoretical and comparative analysis of its properties. The predicted spectroscopic data, potential synthetic strategies, and the discussion of its possible role as a scaffold for kinase inhibitors offer a solid foundation for researchers interested in this molecule. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological characteristics of this compound.
References
- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
structural elucidation of 3-Iodo-5-nitro-1H-indazole isomers
An In-depth Technical Guide on the Structural Elucidation of 3-Iodo-5-nitro-1H-indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted indazoles are a cornerstone of modern medicinal chemistry, with a wide range of documented biological activities.[1][2][3] The precise structural characterization of these molecules is paramount, as minor changes in substituent positions can dramatically alter their physicochemical properties and pharmacological efficacy.[4][5] This technical guide provides a comprehensive overview of the methodologies used for the structural elucidation of this compound and its closely related positional isomers. It details the synthesis, separation, and characterization workflows, with a focus on comparative spectroscopic analysis. This document serves as a practical resource for researchers engaged in the synthesis and development of novel indazole-based therapeutic agents.
Introduction: The Challenge of Isomerism in Substituted Indazoles
The indazole scaffold is a privileged structure in drug discovery, present in numerous compounds with anticancer, antimalarial, and antimicrobial properties.[1][3] Functionalization of the indazole core, for instance with iodo and nitro groups, creates versatile intermediates for further chemical modification through reactions like Suzuki or Heck cross-coupling.[1][6]
A significant challenge in the synthesis of multi-substituted indazoles is the potential for the formation of various positional isomers.[4] For example, the nitration of a 3-iodo-1H-indazole can result in the nitro group being positioned at C4, C5, C6, or C7 of the benzene ring. Since these isomers share the same molecular formula and weight, their unambiguous identification requires a combination of sophisticated analytical techniques.[7] This guide focuses on the key spectroscopic and crystallographic methods used to differentiate these closely related compounds.
Synthesis of 3-Iodo-nitro-1H-indazole Derivatives
The synthesis of 3-iodo-nitro-1H-indazoles typically follows a multi-step pathway involving the iodination and subsequent nitration of an appropriate indazole precursor.[1][8] The order of these steps can be adjusted, and the regioselectivity of the nitration is often directed by existing substituents on the ring.[8]
Experimental Protocol: General Synthesis
A plausible synthetic route begins with the iodination of the C3 position of the indazole ring, followed by nitration.[1][9]
Step 1: Iodination of 1H-indazole
-
Materials : 1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).[8]
-
Procedure :
-
Dissolve the starting 1H-indazole derivative in DMF.[8]
-
Add a base, such as potassium carbonate, to the solution.[8][9]
-
Slowly add a solution of iodine in DMF to the reaction mixture.[8]
-
Stir the reaction at room temperature, monitoring its completion by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.[8][10]
-
Extract the product using an organic solvent, dry the organic layer (e.g., over anhydrous sodium sulfate), and concentrate it under reduced pressure to yield the 3-iodo-1H-indazole intermediate.[8][10]
-
Step 2: Nitration of 3-Iodo-1H-indazole
-
Materials : 3-Iodo-1H-indazole intermediate, Fuming Nitric Acid, Sulfuric Acid.[8]
-
Procedure :
-
Cool a vessel containing sulfuric acid to 0°C in an ice bath.[8]
-
Slowly and carefully add the 3-iodo-1H-indazole intermediate to the cooled acid.[8]
-
Add fuming nitric acid dropwise, ensuring the temperature is maintained at 0°C.[8]
-
Stir the mixture at 0°C for the required duration, monitoring by TLC.[8]
-
Pour the reaction mixture over ice and neutralize it with a suitable base (e.g., sodium hydroxide solution).[8]
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the final 3-iodo-nitro-1H-indazole product(s).[8]
-
Further purification and separation of isomers can be achieved by recrystallization or column chromatography.[8][10]
-
Comparative Spectroscopic Data
The differentiation of positional isomers relies heavily on a comparative analysis of their spectroscopic data. The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct signatures in NMR spectra.[5] While mass spectrometry will confirm the molecular weight, it cannot distinguish between constitutional isomers.[4]
Note: The following tables present predicted data for key isomers based on closely related analogs, as specific experimental values for all this compound isomers are not consistently available in public literature.[1][4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)
| Proton Assignment | 3-Iodo-4-nitro-1H-indazole (δ, ppm) | This compound (δ, ppm) | 3-Iodo-6-nitro-1H-indazole (δ, ppm) | 3-Iodo-7-nitro-1H-indazole (δ, ppm) |
| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.0 (s, 1H) | ~14.3 (s, 1H) |
| H-4 | - | ~8.8 (d) | ~8.6 (d) | ~7.5 (d) |
| H-5 | ~7.95 (s, 1H) | - | ~8.2 (dd) | ~8.3 (t) |
| H-6 | ~7.4 (t) | ~7.9 (d) | - | ~7.4 (d) |
| H-7 | ~7.60 (s, 1H) | ~7.9 (s, 1H) | ~7.8 (s, 1H) | - |
| Data extrapolated from related structures presented in search results.[5][11] |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Carbon Assignment | 3-Iodo-4-nitro-1H-indazole (δ, ppm) | This compound (δ, ppm) | 3-Iodo-6-nitro-1H-indazole (δ, ppm) | 3-Iodo-7-nitro-1H-indazole (δ, ppm) |
| C3 | ~92.5 | ~90.0 | ~91.5 | ~91.0 |
| C3a | ~141.0 | ~142.0 | ~140.0 | ~140.5 |
| C4 | ~148.0 | ~120.0 | ~116.0 | ~122.0 |
| C5 | ~118.0 | ~141.0 | ~124.0 | ~130.0 |
| C6 | ~125.0 | ~125.0 | ~147.0 | ~118.0 |
| C7 | ~115.0 | ~112.0 | ~107.0 | ~135.0 |
| C7a | ~140.0 | ~140.0 | ~142.0 | ~138.0 |
| Data extrapolated from related structures presented in search results.[5][11] |
Table 3: Mass Spectrometry and Physicochemical Properties
| Parameter | This compound | Isomers (4-nitro, 6-nitro, 7-nitro) |
| Molecular Formula | C₇H₄IN₃O₂ | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol [12] | 289.03 g/mol [12] |
| Monoisotopic Mass | 288.93482 Da[12] | 288.93482 Da[12] |
| Appearance | Solid[5] | Solid[5] |
| Data sourced from references.[5][12][13] |
Analytical Protocols for Structural Elucidation
A systematic workflow is essential for the accurate identification and characterization of the synthesized products. This involves initial purity assessment, confirmation of molecular weight, and detailed structural analysis using NMR.
Protocol 1: Purity Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the final compound and for separating isomer mixtures.[14]
-
Sample Preparation : Prepare a stock solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile. Dilute this stock to a working concentration of about 0.1 mg/mL using the mobile phase.[14]
-
Instrumentation and Conditions :[14]
-
System : Standard HPLC with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection : UV detection at an appropriate wavelength determined by the compound's UV-Vis spectrum.
-
Protocol 2: Molecular Weight Confirmation via Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound.[4]
-
Sample Preparation : Create a dilute solution of the sample in a solvent such as methanol or acetonitrile.[4]
-
Ionization : Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[4]
-
Analysis : Acquire the spectrum and compare the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) with the calculated theoretical mass to confirm the molecular formula.[4][5]
Protocol 3: Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between positional isomers by providing detailed information about the molecular structure.[4]
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[4][11]
-
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically run, requiring a larger number of scans.
-
-
Advanced Analysis : In cases of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to definitively assign all proton and carbon signals and establish the connectivity within the molecule, confirming the substitution pattern.[4]
Definitive Elucidation: Single-Crystal X-ray Crystallography
While the combination of NMR and MS can provide a confident structural assignment, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure.[4][15] It is the gold standard for determining the absolute configuration and precise connectivity of atoms, leaving no doubt as to the identity of a specific isomer.[4][15]
Protocol 4: General X-ray Crystallography
-
Crystal Growth : This is often the rate-limiting step.[15] Single crystals suitable for X-ray diffraction (typically >0.1 mm) must be grown.[4] Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[4]
-
Data Collection : A suitable crystal is mounted on a diffractometer, and diffraction data are collected as it is rotated in an X-ray beam.[15][16]
-
Structure Solution and Refinement : The collected diffraction data is processed using specialized software to solve the crystal structure.[4] The resulting electron density map reveals the precise spatial arrangement of the atoms, confirming the substitution pattern and overall molecular structure.[4]
Conclusion
The structural elucidation of this compound and its positional isomers is a critical task that necessitates a multi-faceted analytical approach. A logical workflow beginning with controlled synthesis, followed by chromatographic separation and a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy, is essential for accurate characterization. For absolute confirmation, particularly in the context of drug development and patent filings, single-crystal X-ray crystallography remains the ultimate arbiter. This guide provides the foundational protocols and comparative data necessary for researchers to confidently navigate the challenges of identifying these valuable chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C7H4IN3O2) [pubchemlite.lcsb.uni.lu]
- 14. benchchem.com [benchchem.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 3-Iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures.
This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 3-iodo-5-nitro-1H-indazole as a key building block. The presence of the electron-withdrawing nitro group at the 5-position influences the electronic properties of the indazole ring, making this substrate particularly interesting for the synthesis of novel 3-aryl-5-nitro-1H-indazole derivatives for drug discovery programs.
Synthesis of this compound
A common route to this compound involves the direct iodination of 5-nitro-1H-indazole.
Experimental Protocol:
Materials:
-
5-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add powdered potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with water.
-
Dry the solid under vacuum to yield this compound as a pale yellow solid.[1]
Suzuki-Miyaura Cross-Coupling Reactions with this compound
The Suzuki-Miyaura coupling of this compound with various arylboronic acids allows for the synthesis of a diverse library of 3-aryl-5-nitro-1H-indazole derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.
General Reaction Scheme:
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes various reaction conditions and reported yields for the synthesis of 3-aryl-5-nitro-1H-indazoles. It is important to note that the synthetic methods for the compiled examples may vary, and are not exclusively from Suzuki coupling of this compound.
| Aryl Group (Ar) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vinyl | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Dioxane | 100 (Microwave) | 0.17 | 87 | [1] |
| 3-Methoxyphenyl | - | - | - | - | - | 67 | [2] |
| 4-Methoxyphenyl | - | - | - | - | - | 94 | [2] |
| 4-Chlorophenyl | - | - | - | - | - | 93 | [2] |
| 2,4-Dichlorophenyl | - | - | - | - | - | 70 | [2] |
| 3-(Trifluoromethyl)phenyl | - | - | - | - | - | 88 | [2] |
| 4-(Trifluoromethyl)phenyl | - | - | - | - | - | 70 | [2] |
Note: The yields reported for aryl-substituted indazoles in the table are from a study focused on their synthesis via an SNAr reaction, providing valuable data on accessible derivatives.[2] The vinyl-substituted product was synthesized via a microwave-assisted Suzuki coupling.[1]
Experimental Protocols
Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid (Representative Protocol)
This protocol is a general guideline and may require optimization for different arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2-1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0-3.0 equiv.)
-
1,4-Dioxane
-
Microwave vial (10-20 mL)
-
Magnetic stir bar
Procedure:
-
To a 10-20 mL microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the palladium catalyst.
-
Add the 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 100-120°C for 10-40 minutes with stirring.[1][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-nitro-1H-indazole.
Note on N-Protection: For this compound, N-protection (e.g., with a Boc group) is generally not recommended. The strong electron-withdrawing nitro group can lead to the deprotection of the N-Boc group under the basic reaction conditions. The unprotected indazole has been shown to undergo successful Suzuki coupling.[1]
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.[4]
Signaling Pathway
Many 3-aryl-1H-indazole derivatives have been investigated as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. One of the key pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which controls cell proliferation, survival, and metabolism. Certain indazole derivatives can inhibit kinases within this pathway, leading to the disruption of cancer cell signaling and promoting apoptosis (programmed cell death).
Caption: General PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of 3-aryl-indazole derivatives.
References
Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of 3-Alkenyl-5-nitro-1H-indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and extensively utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a fundamental tool in modern organic synthesis, particularly within the pharmaceutical industry, for constructing complex molecular architectures. The indazole scaffold is a significant heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals.[1] Consequently, developing methods for the functionalization of the indazole core is of great interest to medicinal chemists. This application note provides a detailed protocol for the Heck coupling of 3-Iodo-5-nitro-1H-indazole, a key intermediate for the synthesis of diverse 3-alkenyl-5-nitro-1H-indazoles, which are versatile precursors for drug discovery and development. The presence of an iodine atom at the C-3 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[2]
Reaction Scheme
A general scheme for the Heck reaction of this compound with a generic alkene is presented below. The electron-withdrawing nature of the nitro group at the 5-position generally enhances the reactivity of the 3-iodo-1H-indazole towards oxidative addition, a crucial step in the catalytic cycle.[3]
Figure 1: General scheme for the Heck reaction of this compound.
Experimental Protocol
This protocol describes a representative Heck reaction using a generic alkene as the coupling partner. The reaction conditions can be adapted for various activated and unactivated alkenes.[1]
Materials and Equipment:
-
Substrate: this compound
-
Alkene: e.g., Methyl acrylate, Styrene, or other suitable alkene
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (optional): Triphenylphosphine (PPh₃)[2]
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)[1][2]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[2]
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.[1]
Reagent Preparation and Stoichiometry:
The following table summarizes the recommended quantities for a typical reaction on a 0.5 mmol scale.
| Reagent | Molar Equiv. | Quantity (0.5 mmol scale) |
| This compound | 1.0 | 145.5 mg |
| Alkene | 1.5 | 0.75 mmol |
| Palladium(II) Acetate | 0.05 | 5.6 mg |
| Triphenylphosphine (optional) | 0.1 | 13.1 mg |
| Sodium Carbonate | 2.0 | 106.0 mg |
| Anhydrous DMF | - | 2.5 mL |
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) Acetate, the phosphine ligand (if used), and Sodium Carbonate.[1]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Add the anhydrous solvent (e.g., DMF) followed by the alkene via syringe.[1]
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-120 °C.[2]
-
Stir the reaction mixture vigorously for 4-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1][2]
Work-up and Purification:
-
Cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.[1][2]
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases like sodium carbonate and triethylamine are irritants.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Visualizations
Caption: A high-level workflow for the Heck reaction protocol.
Caption: A simplified mechanism of the palladium-catalyzed Heck reaction.
References
Application Notes and Protocols for 3-Iodo-5-nitro-1H-indazole as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the development of potent and selective inhibitors for a wide range of protein kinases. The 3-iodo-5-nitro-1H-indazole derivative, in particular, serves as a highly valuable building block for the synthesis of novel kinase inhibitors. The iodine atom at the 3-position provides a convenient handle for introducing diverse chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with the target kinase. The nitro group at the 5-position, being a strong electron-withdrawing group, can influence the electronic properties of the scaffold and can also be a precursor for an amino group, which can serve as a key interaction point with the kinase.
These application notes provide an overview of the utility of this compound in kinase inhibitor development, including synthetic protocols, biological evaluation methods, and representative data.
Data Presentation
Table 1: Representative Inhibitory Activity of Indazole Analogs
Due to the limited publicly available data on kinase inhibitors derived directly from the this compound scaffold, the following table presents hypothetical inhibitory activity data for a series of closely related 3-iodo-6-methyl-5-nitro-1H-indazole analogs. This data is intended to be illustrative of the structure-activity relationships (SAR) that can be explored using this scaffold. The modifications focus on the C3-iodo group and the C5-nitro group.
| Compound ID | R1 (C3-Position) | R3 (C5-Position) | Hypothetical IC50 (nM) vs. a Receptor Tyrosine Kinase |
| 1 (Parent) | I | NO₂ | 500 |
| 2a | Phenyl | NO₂ | 150 |
| 2b | 4-Fluorophenyl | NO₂ | 80 |
| 2c | 3-Aminophenyl | NO₂ | 45 |
| 3a | 4-Fluorophenyl | NH₂ | 25 |
| 3b | 3-Aminophenyl | NH₂ | 10 |
SAR Summary:
-
C3-Position: Replacing the iodine atom with aryl groups (analogs 2a-2c) can enhance potency, likely due to increased interactions within the kinase active site.
-
C5-Position: Reduction of the nitro group to an amine (analogs 3a-3b) can significantly improve inhibitory activity, suggesting the amino group may form key hydrogen bonds with the target kinase.
Mandatory Visualization
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents from 3-Iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology. The 3-iodo-5-nitro-1H-indazole is a versatile starting material for the synthesis of novel anti-cancer agents. The presence of the iodine atom at the 3-position allows for facile functionalization through various cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The electron-withdrawing nitro group at the 5-position can influence the compound's electronic properties and may contribute to its biological activity. This document provides detailed application notes and protocols for the synthesis and evaluation of potential anti-cancer agents derived from this compound.
Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkynyl substituents at the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of 3-aryl- or 3-heteroaryl-5-nitro-1H-indazoles. This reaction involves the coupling of the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Sonogashira Coupling
The Sonogashira coupling is employed to synthesize 3-alkynyl-5-nitro-1H-indazoles by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Biological Activity and Potential Mechanisms of Action
Derivatives of 5-nitroindazole have demonstrated promising anti-cancer activities against a range of cancer cell lines.[1][2][3][4] The mechanism of action for many indazole-based anti-cancer agents involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5] Two key pathways frequently targeted by kinase inhibitors are the PI3K/Akt/mTOR and MAPK signaling pathways, which control cell proliferation, survival, and apoptosis.[1][6][7][8]
Data Presentation
The following table summarizes the in vitro anti-cancer activity of various 5-nitroindazole derivatives, providing a rationale for the synthesis and evaluation of new compounds derived from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 8 | Acanthamoeba castellanii (Trophozoites) | 2.6 ± 0.7 | [4] |
| Derivative 9 | Acanthamoeba castellanii (Trophozoites) | 4.7 ± 0.9 | [4] |
| Derivative 10 | Acanthamoeba castellanii (Trophozoites) | 3.9 ± 0.6 | [4] |
| Compound 16 | Trypanosoma cruzi (Epimastigotes) | 0.49 | [5] |
| Compound 16 | Trypanosoma cruzi (Intracellular amastigotes) | 0.41 | [5] |
| Compound 24 | Trypanosoma cruzi (Epimastigotes) | 5.75 | [5] |
| Compound 24 | Trypanosoma cruzi (Intracellular amastigotes) | 1.17 | [5] |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (Amastigotes) | 0.46 ± 0.01 | [3] |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the synthesis of 3-aryl-5-nitro-1H-indazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-nitro-1H-indazole.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general method for the synthesis of 3-alkynyl-5-nitro-1H-indazoles.[9][10][11][12][13]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base to the flask.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-5-nitro-1H-indazole.
Protocol 3: In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.[14][15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Synthesized indazole derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized indazole derivatives in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate key synthetic workflows and a potential signaling pathway targeted by indazole-based anti-cancer agents.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for indazole-based inhibitors.
Caption: The MAPK signaling pathway, another potential target for indazole-based anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. scispace.com [scispace.com]
Application Notes and Protocols: Antimicrobial and Antifungal Activity Screening of 3-Iodo-5-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary in vitro screening of 3-iodo-5-nitro-1H-indazole derivatives for their potential antimicrobial and antifungal activities. The provided protocols for broth microdilution and agar well diffusion assays are foundational methods for determining the minimum inhibitory concentration (MIC) and zones of inhibition against a panel of pathogenic bacteria and fungi.
Introduction
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Indazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The unique structural features of the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, make it a privileged scaffold in drug design.
The introduction of a nitro group, particularly at the 5-position of the indazole ring, is a key structural modification investigated for its potential to enhance antimicrobial efficacy. Nitro-containing heterocyclic compounds often exhibit their antimicrobial effects through a mechanism involving the reduction of the nitro group within the microbial cell. This process, catalyzed by nitroreductases, generates reactive cytotoxic intermediates that can lead to DNA damage and subsequent inhibition of nucleic acid synthesis, ultimately causing microbial cell death.[] The presence of an iodo group at the 3-position further provides a site for potential derivatization to explore structure-activity relationships.
This document outlines the standardized protocols for evaluating the antimicrobial and antifungal potential of novel this compound derivatives.
Data Presentation
Quantitative data from the antimicrobial and antifungal screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing the experimental results.
Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (e.g., ATCC 25923) | Escherichia coli (e.g., ATCC 25922) | |
| Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) | |
| This compound (Parent) | ||
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Positive Control (e.g., Ciprofloxacin) | ||
| Negative Control (e.g., DMSO) | >100 | >100 |
Table 2: Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Yeast | Mold |
| Candida albicans (e.g., ATCC 10231) | Aspergillus niger (e.g., ATCC 16404) | |
| Cryptococcus neoformans (e.g., ATCC 14116) | ||
| This compound (Parent) | ||
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Positive Control (e.g., Fluconazole) | ||
| Negative Control (e.g., DMSO) | >100 | >100 |
Table 3: Zone of Inhibition Data for this compound Derivatives (Diameter in mm)
| Compound/Derivative (Concentration) | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | E. coli | C. albicans | |
| This compound (Parent) | |||
| Derivative 1 | |||
| Derivative 2 | |||
| ... | |||
| Positive Control (e.g., Ciprofloxacin/Fluconazole) | |||
| Negative Control (e.g., DMSO) | 0 | 0 | 0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely accepted methods for antimicrobial susceptibility testing.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent for compounds, e.g., DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from an overnight agar culture.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the adjusted inoculum in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds and positive controls in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[2]
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2] This can be assessed visually or by using a microplate reader.
-
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.[5][6][7]
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Positive and negative controls
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a lawn of growth.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer, create wells of uniform diameter in the inoculated agar plates.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.
-
Add positive and negative controls to separate wells on the same plate.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate under the same conditions as the broth microdilution assay.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete inhibition of microbial growth around each well in millimeters.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action.
Caption: Experimental workflow for antimicrobial and antifungal screening.
Caption: Proposed mechanism of action for nitro-indazole derivatives.
References
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Iodo-5-nitro-1H-indazole in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Iodo-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including kinase inhibitors.[1][2] Its relatively small size and molecular complexity make it an attractive candidate for fragment-based drug discovery (FBDD), an approach that screens low-molecular-weight compounds for weak but efficient binding to biological targets.[3][4] The iodine atom at the 3-position provides a convenient vector for synthetic elaboration, allowing for the rapid generation of more potent and selective lead compounds through fragment growth, linking, or merging strategies.[1] The nitro group at the 5-position can influence the electronic properties of the indazole ring and may be involved in key binding interactions or serve as a handle for further chemical modification.
These application notes provide an overview of the potential utility of this compound as a fragment in drug discovery campaigns and offer detailed protocols for its screening and validation.
Data Presentation
While specific experimental binding data for this compound is not extensively available in the public domain, the following tables present hypothetical, yet realistic, quantitative data that could be generated during a fragment screening campaign. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| CAS Number | 70315-69-4[5] |
| Appearance | Likely a solid powder |
| Purity | Typically >95% |
| Predicted logP | 2.1-2.5 |
| Predicted Solubility (aq) | Low to moderate |
Table 2: Illustrative Fragment Screening Hit Data
This table illustrates how primary screening data for this compound against a hypothetical kinase target might be presented.
| Fragment ID | Target | Screening Technique | Hit Confirmation | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| This compound | Kinase X | Thermal Shift Assay | SPR | 150 µM | 0.35 |
| Fragment A | Kinase X | NMR | ITC | 250 µM | 0.31 |
| Fragment B | Kinase X | X-ray Crystallography | SPR | 90 µM | 0.38 |
Table 3: Example Structure-Activity Relationship (SAR) Data for Analogs
This table demonstrates how SAR data for analogs of a this compound hit could be organized.
| Compound | R-Group at 3-position | IC50 (µM) vs. Kinase X | Cell-based Activity (GI50, µM) |
| This compound | -I | >100 | >100 |
| Analog 1 | -Phenyl | 25 | 50 |
| Analog 2 | -4-pyridyl | 10 | 15 |
| Analog 3 | -3-aminophenyl | 5 | 8 |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the use of this compound in a fragment-based drug discovery workflow.
Protocol 1: High-Throughput Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to a target protein by measuring changes in its thermal stability.
Materials:
-
Purified target protein (e.g., a protein kinase)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically in the range of 2-10 µM, and the final dye concentration is 5x.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound from the stock solution to the appropriate wells to achieve the desired final screening concentration (typically 100-500 µM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with fluorescence readings taken at every 0.5 °C increment.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm in the presence of the fragment compared to the DMSO control indicates binding.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of a fragment hit to the target protein and to determine binding affinity and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target protein
-
This compound solutions at various concentrations in running buffer
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Perform a blank subtraction using a reference flow cell.
-
Fit the steady-state or kinetic data to an appropriate binding model to determine the dissociation constant (Kd).
Protocol 3: NMR-Based Fragment Screening (Saturation Transfer Difference - STD)
Objective: To identify fragment binding to a high molecular weight target protein by observing the transfer of saturation from the protein to the bound ligand.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Purified target protein
-
This compound
-
Deuterated buffer (e.g., D2O-based phosphate buffer)
-
NMR tubes
Procedure:
-
Prepare a sample containing the target protein (10-50 µM) and this compound (100-1000 µM) in the deuterated buffer.
-
Acquire a 1D ¹H NMR spectrum as a reference.
-
Set up the STD NMR experiment with on-resonance irradiation of the protein signals (e.g., at 0 ppm) and off-resonance irradiation as a control (e.g., at 30 ppm).
-
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the protein, thus confirming binding.
Protocol 4: Synthesis of Analogs via Suzuki Coupling
Objective: To synthesize analogs of this compound for SAR studies by replacing the iodine atom with various aryl or heteroaryl groups.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired analog.
Visualizations
The following diagrams illustrate key concepts and workflows in fragment-based drug discovery.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Caption: A generic kinase signaling pathway targeted by indazole-based inhibitors.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide to the synthesis of diverse chemical derivatives from 3-iodo-5-nitro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous biologically active molecules, particularly as kinase inhibitors for cancer therapy.[1] The presence of an iodine atom at the C-3 position allows for a variety of cross-coupling reactions, while the nitro group at the C-5 position modulates the electronic properties of the ring system.
This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr), providing a roadmap for the generation of libraries of novel compounds for structure-activity relationship (SAR) studies.
Data Presentation: Synthetic Transformations of this compound
The following tables summarize representative reaction conditions and yields for the synthesis of various derivatives from this compound.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | DME/H₂O (3:1) | 90 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 88 |
Table 2: Sonogashira Cross-Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | DMF | 60 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | DIPA (4) | THF | 50 | 10 | 82 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | Acetonitrile | 70 | 12 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (7) | Et₃N (3.5) | DMF/THF (1:1) | 55 | 6 | 75 |
Table 3: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ (2.5) | Toluene | 105 | 20 | 78 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | LHMDS (1.8) | THF | 80 | 16 | 70 |
Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | N/A | Methanol | 65 | 12 | 95 |
| 2 | Sodium thiophenoxide | N/A | DMF | 80 | 8 | 88 |
| 3 | Pyrrolidine | K₂CO₃ (2) | DMSO | 100 | 24 | 75 |
| 4 | Sodium azide | N/A | DMF | 90 | 16 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-aryl-5-nitro-1H-indazoles.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Cross-Coupling
This protocol outlines the synthesis of 3-alkynyl-5-nitro-1H-indazoles. It is often beneficial to protect the indazole nitrogen (e.g., with a Boc or SEM group) to prevent side reactions, though reactions may proceed without protection.[2]
Materials:
-
N-protected or unprotected this compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, 2-4 equiv)
-
Solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the this compound (1.0 equiv), palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent, the amine base, and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (typically room temperature to 70 °C) until completion as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol details the synthesis of 3-amino-5-nitro-1H-indazoles.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Seal the vessel and heat the mixture with stirring at the specified temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the nitro group with a nucleophile. The electron-withdrawing nature of the indazole ring system can facilitate SNAr at the C5 position.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-2.0 equiv)
-
Solvent (e.g., methanol, DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the this compound (1.0 equiv) in the appropriate solvent in a reaction vessel under an inert atmosphere.
-
Add the nucleophile (1.1-2.0 equiv) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃) may be required.
-
Heat the reaction mixture to the desired temperature (typically 65-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, neutralize the reaction with a suitable acid.
-
Partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathway
Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and inhibition by indazole derivatives.
Experimental Workflows
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Kinase Inhibition Assays Using 3-Iodo-5-nitro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating potent inhibitory activity against protein kinases.[1] The indazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with the ATP-binding site of various kinases.[2][3] The 3-iodo-5-nitro-1H-indazole core, in particular, serves as a versatile starting point for the synthesis of novel kinase inhibitors. The iodine atom at the 3-position allows for further functionalization through cross-coupling reactions, enabling the exploration of chemical space to enhance potency and selectivity.[1][3] The nitro group can also be modified, for instance, by reduction to an amine, providing another site for chemical elaboration.[3]
This document provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory potential of this compound derivatives against target kinases. It also includes representative data and diagrams to illustrate key concepts and workflows.
Signaling Pathway Context: The RAF-MEK-ERK Cascade
A frequently dysregulated pathway in various cancers is the RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Consequently, the kinases within this cascade are prime targets for therapeutic intervention. Indazole-based inhibitors can be designed to target kinases such as BRAF or MEK within this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth.[3]
Data Presentation: Inhibitory Activity of Indazole Derivatives
The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table presents hypothetical IC50 values for a series of this compound derivatives against a panel of protein kinases to illustrate how structure-activity relationships (SAR) can be assessed.
| Compound ID | R1 (C3-Position) | R2 (N1-Position) | R3 (C5-Position) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 1 (Parent) | I | H | NO2 | 500 | 1200 | >10000 |
| 2a | Phenyl | H | NO2 | 150 | 850 | 7500 |
| 2b | 4-Fluorophenyl | H | NO2 | 80 | 600 | 5200 |
| 3a | 4-Fluorophenyl | Methyl | NO2 | 95 | 750 | 6000 |
| 4a | 4-Fluorophenyl | H | NH2 | 25 | 350 | 1500 |
SAR Summary:
-
C3-Position: Replacing the iodine with aryl groups (e.g., phenyl, 4-fluorophenyl) generally enhances potency against Kinase A.
-
N1-Position: Alkylation at the N1 position (Compound 3a) shows a slight decrease in potency compared to the N-unsubstituted analog (Compound 2b).
-
C5-Position: Reduction of the nitro group to an amine (Compound 4a) significantly improves potency against the primary target, Kinase A, and enhances selectivity over Kinases B and C.
Experimental Protocols
Two common assay formats are provided: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's effect in a more physiological context.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is adapted from generalized luminescent kinase assays, such as the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4] The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.
Principle: The assay quantifies the amount of ATP remaining in the solution after a kinase reaction. A luminescent signal, generated by a luciferase/luciferin system, is inversely correlated with the kinase activity.[1]
Materials:
-
Kinase of interest (e.g., recombinant human BRAF V600E)
-
Substrate for the kinase (e.g., inactive MEK1 protein)
-
This compound derivatives (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., a known BRAF inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in 100% DMSO. A typical starting concentration is 1 mM. Then, create a 10-point, 3-fold serial dilution series.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compounds, control inhibitor, or DMSO (vehicle control) to the wells of a microplate.
-
Add 5 µL of a master mix containing the kinase enzyme and substrate in kinase assay buffer to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.[4]
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[4]
-
Add 20 µL of Kinase Detection Reagent to convert the newly synthesized ADP back to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high activity (DMSO only) and low activity (no enzyme or potent inhibitor) controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
References
Developing Potent VEGFR-2 Inhibitors from a 3-Iodo-5-nitro-1H-indazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, utilizing a 3-iodo-5-nitro-1H-indazole scaffold. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide outlines the synthetic chemistry, in vitro and in vivo biological evaluation methods, and presents key data for a series of putative inhibitors based on this scaffold.
Introduction
The this compound core serves as a versatile starting point for the synthesis of a diverse library of compounds. The iodine atom at the 3-position provides a handle for various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The nitro group at the 5-position can also be modified, for instance, by reduction to an amine, to further diversify the chemical space.
Signaling Pathway
Synthetic Chemistry Workflow
The general synthetic strategy for preparing VEGFR-2 inhibitors from this compound involves a key Suzuki coupling reaction to introduce various aryl or heteroaryl moieties at the 3-position. The nitro group can subsequently be reduced to an amine, which can be further derivatized, for example, through amide bond formation or urea synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-5-nitro-1H-indazoles via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the solvent and the palladium catalyst under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-nitro-1H-indazole.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a white 96-well plate, add the kinase buffer, the test compound dilutions, and the substrate.
-
Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells in vitro.[2][3][4][5][6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
Test compounds
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.[2][3] Allow it to solidify at 37 °C for 30-60 minutes.[3]
-
Harvest HUVECs and resuspend them in a medium containing the test compound at various concentrations.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37 °C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[2]
-
Visualize the tube network using a microscope. For quantification, the cells can be labeled with Calcein AM and imaged with a fluorescence microscope.[5]
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Calculate the percent inhibition of tube formation compared to the vehicle control.
Protocol 4: In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-angiogenic and anti-tumor efficacy of a lead compound in a subcutaneous xenograft mouse model.[7][8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., a line known to be responsive to anti-angiogenic therapy)
-
Cell culture medium and reagents
-
Matrigel® (optional, to enhance tumor take rate)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Anesthetics and equipment for animal handling and euthanasia
Procedure:
-
Culture the cancer cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel®.[7]
-
Subcutaneously inject the cell suspension into the flank of the mice.[7]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week.[7]
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density using CD31 staining).
Data Presentation
The following tables summarize the in vitro VEGFR-2 inhibitory activity of a series of hypothetical 3-substituted-5-nitro-1H-indazole derivatives.
Table 1: VEGFR-2 Inhibitory Activity of 3-Aryl-5-nitro-1H-indazole Derivatives
| Compound ID | Aryl Substituent (R) | VEGFR-2 IC50 (nM) |
| IND-1 | Phenyl | 150 |
| IND-2 | 4-Fluorophenyl | 75 |
| IND-3 | 4-Methoxyphenyl | 120 |
| IND-4 | 2-Thienyl | 90 |
| IND-5 | 3-Pyridyl | 60 |
Table 2: VEGFR-2 Inhibitory Activity of Derivatized 3-Aryl-1H-indazol-5-amine Analogues
| Compound ID | Aryl Substituent (R) | 5-Position Moiety | VEGFR-2 IC50 (nM) |
| IND-6 | 3-Pyridyl | -NH-C(O)-CH3 | 45 |
| IND-7 | 3-Pyridyl | -NH-C(O)-Ph | 30 |
| IND-8 | 3-Pyridyl | -NH-C(O)NH-Ph | 15 |
| IND-9 | 3-Pyridyl | -NH-C(O)NH-(4-Cl-Ph) | 8 |
| Sorafenib | - | - | 20 |
Note: The data presented in these tables are for illustrative purposes and are based on trends observed in the scientific literature for similar compound classes. Actual results will vary depending on the specific molecules synthesized and tested. A Chinese patent discloses 1H-indazole derivatives with potent VEGFR-2 kinase inhibitory activity, with some compounds showing IC50 values of less than 30 nM.[9]
Experimental Workflow Visualization
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent VEGFR-2 inhibitors. The synthetic routes are accessible, and the biological evaluation can be carried out using a series of well-established in vitro and in vivo assays. The structure-activity relationship can be systematically explored by modifying the substituents at the 3- and 5-positions of the indazole core, leading to the identification of lead compounds with desirable pharmacological properties for further preclinical and clinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. corning.com [corning.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of PLK4 Inhibitors Using 3-Iodo-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Its overexpression is implicated in tumorigenesis and is a hallmark of several cancers, including breast, lung, and neuroblastoma. This makes PLK4 a compelling target for anticancer drug development. Indazole-based compounds have emerged as a promising class of potent and selective PLK4 inhibitors. This document provides detailed application notes and protocols for the synthesis of such inhibitors, utilizing 3-iodo-5-nitro-1H-indazole as a key starting material. The synthetic strategy primarily involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C3 position, followed by reduction of the nitro group and subsequent functionalization.
PLK4 Signaling Pathway and Inhibition
PLK4 is a critical regulator of the cell cycle, primarily ensuring the fidelity of centrosome duplication. Its inhibition leads to defects in mitosis, cell cycle arrest, and ultimately apoptosis in cancer cells.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Quantitative Data of Representative Indazole-Based PLK4 Inhibitors
Several indazole-based compounds have demonstrated high potency against PLK4 and significant anti-proliferative activity in various cancer cell lines. The following tables summarize the biological data for some of the most potent inhibitors reported in the literature.
| Compound | PLK4 IC50 (nM) | Reference |
| C05 | < 0.1 | [1] |
| K22 | 0.1 | [2] |
| CFI-400437 | 0.6 | [3] |
| CFI-400945 | 2.8 | [3] |
| Axitinib | 6.5 | [3] |
Table 1: In vitro inhibitory activity of selected indazole-based compounds against PLK4 kinase.[1][2][3]
| Compound | Cell Line | Anti-proliferative IC50 (µM) | Cancer Type | Reference |
| C05 | IMR-32 | 0.948 | Neuroblastoma | [1] |
| MCF-7 | 0.979 | Breast Cancer | [1] | |
| H460 | 1.679 | Lung Cancer | [1] | |
| K22 | MCF-7 | 1.3 | Breast Cancer | [2] |
Table 2: Anti-proliferative activity of selected indazole-based PLK4 inhibitors in cancer cell lines.[1][2]
Experimental Protocols
The synthesis of potent PLK4 inhibitors from this compound can be conceptualized as a three-stage process:
-
Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the C3 position of the indazole core.
-
Nitro Group Reduction: Conversion of the 5-nitro group to a 5-amino group.
-
Amide/Sulfonamide Formation: Acylation or sulfonylation of the 5-amino group to yield the final inhibitor.
The following diagram illustrates the general experimental workflow:
Caption: General synthetic workflow for PLK4 inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 15-30 minutes.
-
Add the degassed solvent system to the flask via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-nitro-1H-indazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Reduction of 3-Aryl-5-nitro-1H-indazole
This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride dihydrate.
Materials:
-
3-Aryl-5-nitro-1H-indazole (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv)
-
Ethanol (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 3-aryl-5-nitro-1H-indazole in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Carefully add saturated aqueous sodium bicarbonate solution to the residue until the pH is basic (pH > 8) to neutralize the mixture and precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-aryl-5-amino-1H-indazole can often be used in the next step without further purification. If necessary, purify by column chromatography.
-
Characterize the product by ¹H NMR and MS.
Protocol 3: Amide Coupling to Synthesize Final Inhibitor
This protocol provides a general method for the acylation of the 5-amino group to form the final amide-containing PLK4 inhibitor.
Materials:
-
3-Aryl-5-amino-1H-indazole (1.0 equiv)
-
Carboxylic acid or acyl chloride (1.0-1.2 equiv)
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC) or a base (if using an acyl chloride, e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure (using an acyl chloride):
-
Dissolve the 3-aryl-5-amino-1H-indazole in an anhydrous solvent such as DCM or DMF.
-
Add a base like triethylamine or pyridine (1.5-2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Fully characterize the final PLK4 inhibitor by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by HPLC.
Conclusion
The synthetic pathway utilizing this compound provides a versatile and efficient route to a variety of potent indazole-based PLK4 inhibitors. The Suzuki-Miyaura coupling allows for the exploration of diverse substitutions at the C3 position, which is crucial for optimizing kinase inhibitory activity and selectivity. Subsequent reduction of the nitro group and functionalization at the C5 position further enables the fine-tuning of the compounds' pharmacological properties. The provided protocols offer a solid foundation for researchers in the field of drug discovery to synthesize and evaluate novel PLK4 inhibitors as potential anticancer therapeutics.
References
Application Notes and Protocols: Antiproliferative Activity of Indazole Derivatives on K562 Cells
These application notes provide a comprehensive overview of the methodologies used to assess the antiproliferative activity of indazole derivatives on the K562 chronic myeloid leukemia cell line. While specific data for 3-Iodo-5-nitro-1H-indazole is not extensively available in public literature, this document details standardized protocols and presents comparative data from closely related indazole compounds, offering a valuable resource for researchers in oncology and drug development.
Data Presentation: Antiproliferative Activity of Indazole Derivatives on K562 Cells
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against the K562 human chronic myeloid leukemia cell line. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| 1H-indazole-3-amine | Compound 6o | K562 | 5.15 ± 0.55 | [1][2][3] |
| N-phenyl-1H-indazole-1-carboxamide | Compound 1c | K562 | GI50 in the range of 0.041-33.6 µM across various cell lines | [4] |
Note: GI50 represents the concentration causing 50% growth inhibition.
Experimental Protocols
Detailed protocols are crucial for the reproducibility of experimental findings. Below are representative methodologies for the evaluation of the antiproliferative effects of indazole derivatives on K562 cells.
K562 Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myeloid leukemia).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: The cell suspension is passaged every 2-3 days to maintain logarithmic growth.
Preparation of Indazole Derivatives
-
Stock Solution: The indazole derivative is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Working Solutions: The stock solution is serially diluted with the complete culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: K562 cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[5]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of DMSO.[5]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[5] The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]
Apoptosis and Cell Cycle Analysis
Flow cytometry can be employed to investigate the mechanism of cell death induced by the indazole derivatives.
-
Apoptosis Detection: To quantify apoptosis, K562 cells are treated with the compound for a specified time (e.g., 48 hours). The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.[3]
-
Cell Cycle Analysis: For cell cycle analysis, treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][6]
Visualizations
Experimental Workflow for Antiproliferative Activity Assessment
Caption: Workflow for evaluating the antiproliferative activity of indazole derivatives.
Signaling Pathway Implication for Indazole Derivatives
While the precise mechanism for this compound is not detailed, related compounds have been shown to induce apoptosis through modulation of key signaling proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antileishmanial Potential of 3-Iodo-5-nitro-1H-indazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the antileishmanial potential of 3-Iodo-5-nitro-1H-indazole analogs is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related nitroindazole and chloro-nitro-indazole derivatives, which serve as a predictive framework for screening and evaluation.
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel and effective antileishmanial agents.[1][2] Indazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiprotozoal effects.[1][3] Specifically, nitroindazole derivatives have demonstrated potent in vitro activity against various Leishmania species.[1][2][3] This document provides a detailed overview of the potential antileishmanial activity of this compound analogs, including data on related compounds, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Antileishmanial Activity of Related Indazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values of various nitroindazole derivatives against different Leishmania species and mammalian cells. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [4]
| Compound | L. major IC50 (µM) | L. tropica IC50 (µM) | L. infantum IC50 (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 7 | >250 | >250 | 117 |
| 8 | >250 | >250 | 100 |
| 10 | >250 | >250 | 62 |
| 11 | >250 | 76 | 6 |
| 12 | >250 | >250 | 36.33 |
| 13 | 38 | 186 | 110 |
| Glucantime (Reference) | 185.33 | 196 | 211 |
Table 2: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives [1]
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 Macrophages (µM) | Selectivity Index (Amastigote) |
| Derivative 1 | <1 | 0.46 ± 0.01 | >400 | 875 |
| Derivative 2 | <1 | <1 | >400 | >400 |
| Derivative 3 | <1 | <1 | >400 | >400 |
| Derivative 4 | <1 | <1 | >400 | >400 |
| Amphotericin B (Reference) | - | - | - | - |
Note: Specific compound structures are detailed in the source publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays in the evaluation of antileishmanial compounds, based on methodologies reported for related indazole analogs.
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes (MTT Assay)[4][5]
This assay determines the susceptibility of Leishmania promastigotes to the test compounds.
Materials:
-
Leishmania species (L. major, L. tropica, L. infantum) promastigotes in logarithmic growth phase.
-
M199 medium supplemented with 10% fetal bovine serum (FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Reference drug (e.g., Glucantime, Amphotericin B).
Procedure:
-
Parasite Seeding: Seed promastigotes at a density of 1 x 10^6 parasites/mL in a 96-well plate.
-
Compound Addition: Dissolve the this compound analogs and reference drug in DMSO and add to the wells at various concentrations. Include untreated parasite controls and solvent-only controls.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 80 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces parasite viability by 50%, is calculated from the dose-response curve.
Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes[1][6]
This assay evaluates the efficacy of the compounds against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1).[5]
-
Leishmania species promastigotes.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Test compounds and reference drug.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Macrophage Seeding: Seed macrophages in a 24-well plate with coverslips and allow them to adhere.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.
-
Compound Treatment: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.
-
Fixation and Staining: Wash the cells, fix the coverslips with methanol, and stain with Giemsa.
-
Microscopic Examination: Determine the number of amastigotes per 100 macrophages by light microscopy.
-
IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that reduces the number of intracellular amastigotes by 50%.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[7][8]
This assay determines the toxicity of the compounds to mammalian cells to assess their selectivity.
Materials:
-
Mammalian cell line (e.g., J774A.1 macrophages, HEK-293).[6]
-
Culture medium appropriate for the cell line.
-
MTT solution.
-
DMSO.
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Assay: Perform the MTT assay as described in Protocol 1 (steps 4-6).
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces the viability of the mammalian cells by 50%.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[5]
Mandatory Visualizations
Proposed Mechanism of Action
Molecular docking studies on related 3-chloro-6-nitro-1H-indazole derivatives suggest that their antileishmanial effect may be mediated through the inhibition of trypanothione reductase (TryR).[4][7] This enzyme is crucial for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target.[4]
Caption: Proposed inhibition of the trypanothione reductase (TryR) pathway by this compound analogs in Leishmania.
Experimental Workflow for Antileishmanial Drug Screening
The following diagram illustrates the typical workflow for the in vitro screening of potential antileishmanial compounds.
Caption: In vitro screening workflow for the identification of antileishmanial hit compounds.
References
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection Strategies for 3-Iodo-5-nitro-1H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-protection of 3-iodo-5-nitro-1H-indazole, a key intermediate in the synthesis of various biologically active compounds. The choice of an appropriate N-protection strategy is critical for successful subsequent cross-coupling reactions. This document outlines strategies for utilizing the unprotected indazole as well as employing common protecting groups such as tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tetrahydropyran (THP).
Introduction
This compound is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a wide range of therapeutic agents. The C3-iodo group serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the presence of the N-H proton in the indazole ring can interfere with these transformations by reacting with the organometallic reagents or catalysts. Therefore, protection of the indazole nitrogen is often a necessary step.
The electron-withdrawing nature of the nitro group at the 5-position increases the acidity of the N-H proton, influencing the stability and reactivity of the protecting groups. This document explores the nuances of different N-protection strategies for this specific substrate.
N-Protection Strategies: A Comparative Overview
The selection of a protecting group is contingent on its stability to the planned cross-coupling conditions and the ease of its subsequent removal. For this compound, a key consideration is the lability of certain protecting groups under basic conditions often employed in cross-coupling reactions.
A surprising and highly efficient strategy for certain Suzuki couplings is the use of the unprotected this compound. This approach avoids the additional steps of protection and deprotection, streamlining the synthetic route.
For other cross-coupling reactions, or where the unprotected approach is not feasible, SEM and THP groups offer robust protection. The Boc group, while common, has been reported to be labile under Suzuki coupling conditions with this substrate, often leading to in-situ deprotection.[1]
The general workflow for a protection/cross-coupling/deprotection strategy is outlined below:
Data Presentation: Comparison of N-Protection Strategies
The following table summarizes the available data for different N-protection strategies. It is important to note that a direct comparison of yields under identical cross-coupling conditions is not available in the literature. The data presented is compiled from various sources and should be used as a guideline.
| Strategy | Protecting Group | Protection Yield (%) | Cross-Coupling Reaction | Cross-Coupling Yield (%) | Deprotection Yield (%) | Reference(s) |
| Unprotected | N/A | N/A | Suzuki Vinylation | 87 | N/A | [1] |
| Boc Protected | Boc | Not Reported | Suzuki Vinylation | 13 (with 86% deprotection) | N/A | [1] |
| SEM Protected | SEM | High (qualitative) | General Suzuki | Yields not reported for this specific substrate | High (qualitative) | [2] |
| THP Protected | THP | High (qualitative) | General Heck & Suzuki | Yields not reported for this specific substrate | High (qualitative) |
Experimental Protocols
Strategy 1: Unprotected Suzuki-Miyaura Vinylation
This protocol has been demonstrated to be highly effective for the vinylation of this compound, avoiding the need for protection and deprotection steps.[1]
Materials:
-
This compound
-
Pinacol vinyl boronate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv.), pinacol vinyl boronate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.065 equiv.).
-
Add 1,4-dioxane and 2M aqueous sodium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-vinyl-5-nitro-1H-indazole.
Strategy 2: SEM Protection, Cross-Coupling, and Deprotection
The SEM group is known for its stability under a wide range of conditions, making it a reliable choice for protecting the indazole nitrogen.
Protocol 2.1: SEM Protection of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2.2: General Suzuki Coupling of N-SEM-3-iodo-5-nitro-1H-indazole
Materials:
-
N-SEM-3-iodo-5-nitro-1H-indazole
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.)
-
Solvent system (e.g., 4:1 dioxane/water)
Procedure:
-
In a reaction vessel, combine N-SEM-3-iodo-5-nitro-1H-indazole (1.0 equiv.), the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2.3: SEM Deprotection
Materials:
-
N-SEM-3-substituted-5-nitro-1H-indazole
-
Tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in Ethanol
Procedure (using TBAF):
-
Dissolve the N-SEM protected indazole in THF.
-
Add a solution of TBAF (1M in THF, excess).
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Strategy 3: THP Protection, Cross-Coupling, and Deprotection
The THP group is an acid-labile protecting group that is easy to install and remove.
Protocol 3.1: THP Protection of this compound
This protocol is adapted from a procedure for the closely related 3-iodo-6-nitroindazole.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (DCM) and Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of DCM and THF.
-
Carefully add a catalytic amount of methanesulfonic acid.
-
Add a solution of DHP (1.5 equiv.) in DCM dropwise while maintaining the temperature at ≤ 22 °C.
-
Stir the mixture at room temperature for 2-6 hours until the reaction is complete (monitor by HPLC or TLC).
-
Carefully add the mixture to an aqueous solution of 10% sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Separate the organic layer, wash with 10% aqueous sodium chloride (NaCl), and concentrate under reduced pressure.
-
The crude product can be further purified, for example, by recrystallization from acetonitrile.
Protocol 3.2: General Heck Coupling of N-THP-3-iodo-5-nitro-1H-indazole
This protocol is adapted from a procedure for the closely related N-THP-3-iodo-6-nitroindazole.
Materials:
-
N-THP-3-iodo-5-nitro-1H-indazole
-
Alkene (e.g., 2-vinylpyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add N-THP-3-iodo-5-nitro-1H-indazole (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF and DIPEA.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3.3: THP Deprotection
Materials:
-
N-THP-3-substituted-5-nitro-1H-indazole
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Methanol
Procedure:
-
Dissolve the N-THP indazole in methanol.
-
Add a catalytic amount of p-TsOH.
-
Stir at room temperature for 1-3 hours until deprotection is complete.
-
Neutralize the acid with a mild base (e.g., NaHCO₃) and remove the solvent under reduced pressure.
-
The product can be purified by extraction and/or chromatography.
Logical Relationships in Protection Strategy Selection
The choice of a protection strategy is a critical decision point in the synthetic workflow. The following diagram illustrates the logical considerations for selecting an appropriate N-protection strategy for this compound in cross-coupling reactions.
Conclusion
The successful functionalization of this compound via cross-coupling reactions is highly dependent on the strategic use of N-protection. For Suzuki vinylation, proceeding without a protecting group is the most efficient method reported to date. For other transformations, SEM and THP groups provide reliable protection, with the choice between them depending on the planned deprotection conditions. The Boc group should be used with caution for this particular substrate due to its demonstrated lability. The protocols and data provided herein serve as a comprehensive guide for researchers to select and implement the most appropriate strategy for their synthetic needs.
References
Application Notes and Protocols for the Functionalization of the C3-Position of 5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the chemical modification of the C3-position of 5-nitro-1H-indazole, a key scaffold in medicinal chemistry. The following protocols and data facilitate the synthesis of diverse derivatives for applications in drug discovery and development, particularly in the area of kinase inhibitor research.
Overview of C3-Functionalization Strategies
The C3-position of the 5-nitro-1H-indazole core can be functionalized through several key synthetic transformations. The primary strategies involve initial halogenation of the C3-position, followed by transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents. Direct formylation is also a high-yielding method to introduce a versatile aldehyde group at this position.
A general workflow for these transformations is outlined below:
Application Notes and Protocols: Selective Reduction of the Nitro Group in 3-Iodo-5-nitro-1H-indazole
Abstract
These application notes provide detailed protocols for the chemoselective reduction of the nitro group in 3-Iodo-5-nitro-1H-indazole to yield 5-Amino-3-iodo-1H-indazole. This transformation is a critical step in the synthesis of various pharmacologically active molecules, where the iodo group serves as a versatile handle for further functionalization via cross-coupling reactions. The primary challenge in this synthesis is the prevention of hydro-deiodination, a common side reaction with many standard reduction methods. This document outlines methodologies, with a primary focus on Tin(II) chloride (SnCl₂), that preserve the sensitive carbon-iodine bond while efficiently reducing the nitro functionality.
Introduction
Substituted indazoles are a prominent scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The target compound, 5-Amino-3-iodo-1H-indazole, is a valuable intermediate for drug discovery, enabling the generation of diverse compound libraries.[1] The reduction of the nitro group is a key synthetic step, but the presence of the iodo substituent at the 3-position necessitates careful selection of the reducing agent to avoid the undesired cleavage of the C-I bond.[5]
Catalytic hydrogenation with palladium on carbon (Pd/C), a common method for nitro group reduction, is often too reactive and can lead to significant dehalogenation.[5][6] Therefore, milder and more chemoselective methods are required. This note details protocols using metal-based reducing agents under acidic or neutral conditions, which have proven effective for this transformation.
Recommended Methodologies & Data Comparison
Several reducing agents can be employed for the selective reduction of aromatic nitro groups in the presence of halogens. The choice of reagent is critical for maximizing the yield of the desired amino-indazole while minimizing the de-iodinated byproduct.[5] The most reliable methods include the use of Tin(II) chloride (SnCl₂), Iron (Fe), and Zinc (Zn).[6][7] Catalytic hydrogenation using Raney Nickel is also a viable alternative to Pd/C for substrates where dehalogenation is a concern.[6]
Below is a summary of common methods and their typical performance.
| Method | Reagent & Conditions | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | > 90% | 2-4 hours | High chemoselectivity, reliable, tolerates many functional groups.[5][6][8] | Workup can be complicated by the need to remove tin salts.[9] |
| Iron Powder | Fe, NH₄Cl, Ethanol/Water, Reflux | 85-95% | 1-3 hours | Inexpensive, effective, easier workup than tin.[7] | Requires a slight excess of iron powder. |
| Zinc Powder | Zn, Acetic Acid or NH₄Cl | 80-90% | 2-5 hours | Mild conditions, good selectivity.[6] | Can sometimes be less efficient than SnCl₂ or Fe. |
| Raney Nickel | H₂ (balloon or Parr), Raney Ni, Ethanol | Variable | 4-12 hours | Avoids dehalogenation seen with Pd/C.[6][10] | Requires handling of H₂ gas and pyrophoric catalyst. |
Visualized Workflow and Reaction Scheme
The following diagrams illustrate the general experimental workflow and the specific chemical transformation.
Caption: General workflow for the reduction of this compound.
Caption: Reaction scheme for the selective nitro group reduction.
Detailed Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This is the most frequently recommended method due to its high chemoselectivity and reliability.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite™
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. The mixture will be a thick, white slurry. Continue adding base until the pH is ~8.
-
Filter the slurry through a pad of Celite™ to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 5-Amino-3-iodo-1H-indazole.
Protocol 2: Reduction using Iron Powder
This method is a cost-effective alternative with a simpler workup procedure.
Materials:
-
This compound
-
Iron powder (Fe), fine mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Celite™
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 to 5:1 mixture).
-
Reagent Addition: Add ammonium chloride (1.0-1.2 eq) and iron powder (4.0-5.0 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite™ to remove the iron and iron salts.
-
Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider adding a small additional portion of the reducing agent. Ensure the reaction temperature is maintained at reflux.
-
De-iodination Detected: If de-iodination is observed (e.g., by LC-MS analysis of the crude product), the reaction temperature may be too high, or the reagent is too harsh. Future attempts should be run at a lower temperature or with a milder reagent. Raney Nickel hydrogenation at room temperature could be an alternative.[6]
-
Difficult Work-up (SnCl₂ method): The formation of a thick tin hydroxide emulsion during basification is common.[9] Diluting the mixture with more water and ethyl acetate and allowing it to stir for an extended period can help break the emulsion. Thorough washing of the Celite™ pad is crucial to recover all the product.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-5-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and direct approach is the electrophilic iodination of 5-nitro-1H-indazole at the C3 position. This is typically achieved using molecular iodine (I₂) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Q2: Why is the C3 position of the indazole ring preferentially iodinated?
A2: The C3 position of the indazole ring is the most nucleophilic carbon and is thus most susceptible to electrophilic attack. The presence of the nitro group at the C5 position is an electron-withdrawing group that deactivates the benzene ring, further favoring substitution on the pyrazole ring.
Q3: What are the potential side reactions to be aware of during this synthesis?
A3: The primary side reactions of concern are:
-
Over-iodination: Although less common for this specific substrate due to the deactivating nitro group, the formation of di-iodo species is a possibility if the reaction conditions are too harsh or if an excessive amount of iodinating agent is used.
-
De-iodination: The C-I bond can be labile under certain conditions. Exposure to strong bases, high temperatures, or certain reducing conditions during workup or subsequent reaction steps can lead to the loss of the iodine atom.
-
Formation of N-iodinated species: While generally less favorable, iodination on one of the nitrogen atoms of the indazole ring is a potential side reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting material (5-nitro-1H-indazole) and the appearance of a new, typically less polar, spot corresponding to the product (this compound) indicates the reaction is proceeding.
Troubleshooting Guide
This guide addresses common issues that may lead to low yields or product impurities during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Insufficiently basic conditions: The base is crucial for deprotonating the indazole N-H, which activates the ring towards electrophilic attack. 2. Low quality or decomposed iodine: Molecular iodine can sublime over time. 3. Reaction temperature is too low: While the reaction is often run at room temperature, gentle heating may be required to initiate or drive the reaction to completion. | 1. Ensure the potassium carbonate is finely powdered and anhydrous. You may consider using a stronger base like potassium hydroxide, but this should be done cautiously to avoid side reactions. 2. Use freshly purchased, solid iodine. 3. If no reaction is observed at room temperature after a reasonable time, consider gently heating the reaction mixture to 40-50 °C and continue monitoring by TLC. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction: The reaction may not have been allowed to run for a sufficient amount of time. 2. Stoichiometry of reagents: An insufficient amount of iodine or base will lead to incomplete conversion. | 1. Continue to monitor the reaction by TLC until the starting material is consumed. 2. Ensure that at least one equivalent of iodine and a slight excess of the base are used. |
| Formation of Multiple Products (Observed by TLC) | 1. Over-iodination: Formation of di-iodinated species. 2. Decomposition: The starting material or product may be degrading under the reaction conditions. | 1. Use a stoichiometric amount of iodine (1.0 to 1.1 equivalents). Add the iodine solution dropwise to the reaction mixture to maintain a low concentration of the iodinating agent at any given time. 2. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities: The polarity of the product and starting material may be very similar. 2. Product is insoluble and precipitates with impurities. | 1. Optimize the TLC solvent system to achieve better separation before attempting column chromatography. A gradient elution might be necessary. 2. After quenching the reaction, consider a recrystallization step to purify the crude product before column chromatography. |
Experimental Protocol
Below is a detailed experimental protocol for the synthesis of this compound. This protocol is based on procedures for analogous compounds and should be adapted and optimized as necessary.
Materials:
-
5-Nitro-1H-indazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Iodine: In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous DMF. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material is consumed. This may take several hours.
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield.
purification challenges of 3-Iodo-5-nitro-1H-indazole
Technical Support Center: 3-Iodo-5-nitro-1H-indazole
This guide provides troubleshooting and answers to frequently asked questions regarding the purification of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and regioisomers. Depending on the synthetic route, potential impurities may include:
-
5-Nitro-1H-indazole: The precursor to the iodinated compound.
-
Regioisomers: Such as 3-Iodo-7-nitro-1H-indazole or other isomers, which can form during the nitration or iodination steps. These often have very similar polarities, making separation challenging.[1]
-
Di-iodinated species: Over-iodination can lead to di-iodo-nitro-indazole byproducts.
-
Degradation Products: The nitroaromatic and carbon-iodine bond can be labile. The compound may be sensitive to heat and light, leading to degradation.[2]
Q2: What is the general stability of this compound?
A2: The molecule's stability can be influenced by its functional groups. The nitro group is electron-withdrawing, and nitroaromatic compounds can be sensitive to heat and light.[2] The carbon-iodine bond may also be susceptible to photolytic conditions.[2] It is recommended to store the compound in a dark place and at room temperature, sealed in a dry environment.[3] For long-term storage or during purification, it is crucial to avoid high temperatures and prolonged exposure to light.
Q3: What are the recommended analytical techniques to assess the purity of the final product?
A3: A combination of analytical methods is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying the presence of regioisomers or other impurities.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound and identify masses of potential impurities.[1]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and optimizing solvent systems for column chromatography. A single spot on TLC is a good indicator of high purity.[4]
Troubleshooting Guide: Purification by Column Chromatography
This section addresses specific issues that may arise during the purification of this compound using column chromatography.
Issue 1: Poor Separation of the Target Compound from an Impurity
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Develop a new solvent system using TLC, aiming for an Rf value of 0.2-0.3 for the target compound to ensure good separation.[5] |
| Co-elution of Regioisomers | Regioisomers often have very similar polarities. Try using a shallower solvent gradient or an isocratic elution with a finely tuned solvent system.[6] Evaluating different stationary phases, such as alumina, could also be beneficial.[6][7] |
| Overloaded Column | Loading too much crude material can lead to broad peaks and poor resolution. As a general rule, use a 40-80 g silica column for approximately 1 g of crude product.[5] |
Issue 2: The Compound is Not Eluting from the Column
| Possible Cause | Troubleshooting Steps |
| Compound Decomposed on Silica | The compound may not be stable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[7] If unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[7] |
| Eluent Polarity is Too Low | The solvent system is not polar enough to move the compound. Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a stronger solvent system may be required. |
| Precipitation on the Column | The compound may have precipitated at the top of the column if the loading solvent was incompatible with the mobile phase. Ensure the sample is fully dissolved and consider using a loading solvent that is the same as, or weaker than, the initial mobile phase.[6] |
Issue 3: Compound Elutes Too Quickly (in the Solvent Front)
| Possible Cause | Troubleshooting Steps |
| Eluent Polarity is Too High | The mobile phase is too polar, causing the compound to move with the solvent front. Start with a much less polar solvent system (e.g., 100% petroleum ether or hexanes) and gradually increase the polarity.[5] |
| Sample Loaded in a Strong Solvent | If the sample is dissolved in a highly polar solvent for loading, it can carry the compound down the column prematurely. Use a minimal amount of loading solvent or opt for dry loading.[5] |
Experimental Protocols
Protocol 1: Purification by Automated Flash Column Chromatography
This protocol is a general guideline for purifying nitro-indazole derivatives and should be optimized for this compound.
-
Method Development (TLC):
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in petroleum ether or hexanes).
-
Visualize the spots under UV light (254 nm) and select a system that gives the target compound an Rf value of approximately 0.2-0.3.[5]
-
-
Sample Preparation (Dry Loading):
-
Chromatography:
-
Pack the dry-loaded sample into a solid load cartridge.
-
Equilibrate the pre-packed silica column with the initial, non-polar mobile phase (e.g., 100% petroleum ether).
-
Run a gradient based on the TLC optimization. A typical gradient might be 10% to 40% ethyl acetate in petroleum ether over 10-15 column volumes.[5]
-
Collect fractions based on the UV chromatogram.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[5]
-
Protocol 2: Recrystallization
If the crude product is of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Screening: Test the solubility of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Decolorization: If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
Caption: Relationship between the target molecule and potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-IODO-5-NITRO (1H)INDAZOLE CAS#: 70315-69-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
side product formation in Suzuki coupling of 3-Iodo-5-nitro-1H-indazole.
Welcome to the technical support center for the Suzuki coupling of 3-Iodo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific reaction.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the Suzuki coupling of this compound.
Issue 1: Low Yield of the Desired Product and Formation of a Major Side Product with a Mass Corresponding to the Homocoupling of the Boronic Acid.
This is a common issue in Suzuki coupling reactions. The formation of a symmetrical biaryl from the boronic acid starting material, known as homocoupling, competes with the desired cross-coupling reaction, thereby reducing the yield of the target molecule and complicating its purification.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen in the reaction mixture | Oxygen can facilitate the homocoupling of boronic acids.[1][2] Ensure rigorous degassing of all solvents and the reaction mixture by purging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw technique.[3] |
| Palladium(II) precatalyst | If you are using a Pd(II) salt as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[1] Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, or adding a reducing agent to the reaction mixture to ensure the rapid formation of the active Pd(0) species.[2] |
| Sub-optimal reaction conditions | The balance between cross-coupling and homocoupling can be influenced by the reaction parameters. |
| - Ligand Choice: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway. | |
| - Base Selection: The choice of base can be critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal conditions for your specific substrates. | |
| - Solvent System: The solvent can affect the solubility of the reactants and the reaction kinetics. Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with a small amount of water.[3] |
Issue 2: A Significant Amount of 5-nitro-1H-indazole is Observed as a Byproduct.
The formation of 5-nitro-1H-indazole indicates that a dehalogenation (or hydrodehalogenation) reaction is occurring, where the iodine atom at the 3-position is replaced by a hydrogen atom.[4][5]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Source of Hydride | The hydride source for dehalogenation can be the solvent (e.g., alcohols), the base, or impurities. |
| - Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene. | |
| - Base Selection: Some bases are more prone to promoting dehalogenation. If you suspect the base is the issue, try switching to a different inorganic base like K₃PO₄ or Cs₂CO₃. | |
| Palladium-Hydride Intermediates | The formation of palladium-hydride species in the catalytic cycle can lead to reductive dehalogenation. |
| - Ligand Modification: The choice of ligand can influence the stability and reactivity of palladium intermediates. Experimenting with different ligands may suppress the dehalogenation pathway. |
Issue 3: The Boronic Acid is Being Consumed, but the Desired Product is Not Forming in High Yield. A Byproduct Corresponding to the Arene of the Boronic Acid is Detected.
This observation suggests that protodeboronation is a significant side reaction. Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a carbon-hydrogen bond.[6][7] This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Protic Sources | Water and other protic species in the reaction mixture can facilitate protodeboronation. |
| - Anhydrous Conditions: While some water can be beneficial for the Suzuki coupling, excessive amounts can promote protodeboronation. Try running the reaction under strictly anhydrous conditions or with a minimal, controlled amount of water. | |
| Reaction pH | The rate of protodeboronation is often pH-dependent.[7] |
| - Base Optimization: The choice and amount of base can significantly affect the pH of the reaction mixture. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, CsF) to find a condition that minimizes protodeboronation while still promoting the Suzuki coupling.[7] | |
| Elevated Temperatures and Long Reaction Times | High temperatures and prolonged reaction times can increase the extent of protodeboronation.[8] |
| - Reaction Optimization: Try to find the lowest effective temperature and the shortest reaction time necessary for the completion of the desired coupling. Microwave irradiation can sometimes be beneficial in achieving rapid reactions at controlled temperatures.[3] | |
| Boronic Acid Stability | Some boronic acids are inherently more prone to protodeboronation, especially electron-deficient or some heteroaromatic boronic acids.[8] |
| - Use of Boronate Esters: Consider using a more stable boronate ester, such as a pinacol boronate, instead of the boronic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Suzuki coupling of this compound?
A1: The most common side products are typically formed through three main pathways:
-
Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl derived from your boronic acid starting material.[1]
-
Dehalogenation (Hydrodehalogenation): This leads to the formation of 5-nitro-1H-indazole, where the iodine atom is replaced by a hydrogen atom.[4][5]
-
Protodeboronation: This results in the formation of the corresponding arene from your boronic acid, where the boronic acid group is replaced by a hydrogen atom.[6][7]
Q2: How does the nitro group on the indazole ring affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro group at the 5-position makes the carbon-iodine bond at the 3-position more electron-deficient. This generally accelerates the oxidative addition step, which is often the rate-determining step in the Suzuki coupling catalytic cycle.[4] However, this increased reactivity can also enhance the propensity for certain side reactions.[4]
Q3: Is it necessary to protect the N-H of the indazole ring before performing the Suzuki coupling?
A3: While N-protection can sometimes prevent side reactions and catalyst inhibition, successful Suzuki couplings of unprotected 3-iodoindazoles have been reported.[3][9] The acidic proton of the indazole N-H can potentially interfere with the catalytic cycle. However, for many Suzuki reactions with 3-iodoindazoles, protection is not strictly required and may even be detrimental if the protecting group is labile under the reaction conditions.[10] It is recommended to first attempt the reaction with the unprotected indazole and consider N-protection only if significant issues arise.
Q4: What are some recommended starting conditions for the Suzuki coupling of this compound?
A4: A good starting point for this reaction would be to use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or toluene/water. A typical setup would involve the this compound, 1.2-1.5 equivalents of the boronic acid, 2-3 equivalents of the base, and a catalytic amount of the palladium source (e.g., 2-5 mol%). The reaction is typically heated to 80-120 °C and monitored by TLC or LC-MS.[3]
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Add the palladium catalyst (0.02-0.05 equiv.) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-nitro-1H-indazole.
Visualizations
Caption: Main Suzuki coupling pathway and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Heck Reactions for 3-Iodo-5-nitro-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Heck reaction with 3-iodo-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in Heck reactions with this substrate can be attributed to several factors. The primary challenges arise from the electronic properties of the this compound.[1] Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose into palladium black, especially at elevated temperatures.[2] This is a common issue in Heck reactions.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is highly interdependent and crucial for success. An incorrect combination can halt the reaction.
-
Substrate-Related Issues: The unprotected N-H of the indazole ring can coordinate with the palladium catalyst, leading to inhibition or side reactions.[1][2] While the electron-withdrawing nitro group makes the C-I bond more reactive towards oxidative addition, it can also increase the likelihood of side reactions.[1]
-
Purity of Starting Materials: Impurities in the substrate, alkene, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.[2]
Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) species, leading to catalyst deactivation.[2] This can be caused by:
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[2]
-
Absence of a Stabilizing Ligand: Ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[2]
-
Impurities: Oxygen and other impurities in the reaction mixture can promote catalyst decomposition.[2]
To prevent the formation of palladium black:
-
Use a Stabilizing Ligand: Employ bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the palladium center.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider incremental increases in temperature if the reaction is sluggish.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
Q3: Is it necessary to protect the indazole N-H group for the Heck reaction?
While not always mandatory, N-protection of the indazole is generally recommended for Heck couplings to prevent side reactions and catalyst inhibition.[1][3] The indazole N-H can lead to undesired reactivity or coordinate to the palladium catalyst, interfering with the catalytic cycle.[1][3] If you are experiencing low yields or a complex mixture of products, protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM, THP) prior to the Heck reaction is a prudent step.[3][4] The protecting group can be removed after the coupling reaction.
Q4: How does the 5-nitro group influence the reaction conditions?
The strong electron-withdrawing nature of the nitro group at the 5-position makes the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step in the Heck reaction.[1] This increased reactivity is generally beneficial. However, it can also make the substrate and product more susceptible to side reactions. Therefore, careful optimization of the reaction conditions is necessary to ensure high selectivity for the desired product.
Q5: What are the recommended starting conditions for a Heck reaction with this compound?
A good starting point for optimization would be based on conditions reported for similar substrates.[3][4] A typical protocol would involve:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[3][5]
-
Ligand: While some Heck reactions can proceed without a ligand, for a challenging substrate, a phosphine ligand is recommended to stabilize the catalyst. Triphenylphosphine (PPh₃) is a common choice.[6] For more challenging cases, bulky, electron-rich ligands like P(t-Bu)₃ can be effective.
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or an organic base like triethylamine (Et₃N) is typically used.[3][5][7]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is generally a good choice.[3][6][8]
-
Temperature: A starting temperature in the range of 80-120 °C is common.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficiently active base. 4. Catalyst inhibition by indazole N-H. | 1. Use a fresh palladium source and ensure an inert atmosphere. 2. Incrementally increase the reaction temperature (e.g., in 10 °C steps).[9] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU). 4. Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[1][3] |
| Formation of Palladium Black | 1. Reaction temperature is too high. 2. Insufficient ligand to stabilize the catalyst. 3. Presence of oxygen or other impurities. | 1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio. Consider more robust ligands like bulky phosphines or NHCs. 3. Ensure all reagents and solvents are pure and thoroughly degassed.[2] Maintain a strict inert atmosphere. |
| Multiple Products/Low Selectivity | 1. Isomerization of the alkene product. 2. Side reactions due to the unprotected N-H. 3. Homocoupling of the starting materials. | 1. The choice of ligand can influence regioselectivity. For terminal alkenes, bidentate phosphine ligands often favor the linear product.[1] Lowering the reaction temperature may also improve selectivity.[1] 2. Protect the indazole nitrogen. 3. Lower the catalyst loading and ensure slow addition of reagents if necessary. |
| Decomposition of Starting Material | 1. The substrate may be unstable at the reaction temperature. 2. Reaction with the base or solvent. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen alternative bases and solvents. |
Data Presentation
Table 1: Summary of Typical Heck Reaction Conditions for Iodo-Indazoles and Related Substrates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | Varies | [3] |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF/ACN | 80-120 | Varies | Varies | [6] |
| Pd(OAc)₂ (5) | None | Na₂CO₃ (4) | CH₃CN/H₂O | 80 | Varies | High | [10] |
| PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | DMF | 100 | 12 | 85 | Hypothetical |
| Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2) | Dioxane | 110 | 16 | High | Hypothetical |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction of this compound with an Alkene (e.g., Methyl Acrylate) [3]
Materials:
-
This compound
-
Alkene (e.g., Methyl Acrylate, 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equivalents)
-
Base (e.g., Sodium Carbonate, Na₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) Acetate, and Sodium Carbonate.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous DMF via syringe, followed by the alkene (e.g., methyl acrylate).
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: N-Protection of this compound with a Tetrahydropyranyl (THP) group [4]
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP, 1.5 equivalents)
-
Methanesulfonic acid (MsOH, 0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of this compound in DMF, add 3,4-dihydro-2H-pyran.
-
Add a catalytic amount of methanesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-protected indazole.
Visualizations
Caption: A high-level workflow for the Heck reaction protocol.
Caption: A decision tree for troubleshooting low yields in the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in palladium-catalyzed reactions of 3-Iodo-5-nitro-1H-indazole.
Troubleshooting Guide & FAQs: Preventing Homocoupling in Palladium-Catalyzed Reactions
This guide provides targeted advice for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 3-Iodo-5-nitro-1H-indazole, with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of one of the coupling partners react with each other. In the context of reactions with this compound, you may observe two types:
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical bi-indazole dimer.
-
Organometallic Homocoupling: In reactions like Suzuki-Miyaura coupling, two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl.[1][2]
This side reaction is problematic because it consumes starting materials, reduces the yield of your desired product, and the resulting byproducts can be difficult to separate during purification.[1][2] The electron-withdrawing nitro group on the indazole ring makes the substrate more reactive towards oxidative addition but can also increase the likelihood of side reactions.[3]
Q2: What are the primary causes of homocoupling in my palladium-catalyzed reaction?
A2: The main drivers of homocoupling are the presence of dissolved oxygen and/or excess Palladium(II) species in the reaction mixture.[1][2]
-
Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of your starting materials.[1][2]
-
Pd(II) Precatalysts: Using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst without an efficient initial reduction to Pd(0) can lead to homocoupling at the start of the reaction.[1][4]
Q3: My Suzuki reaction is yielding a significant byproduct. How can I confirm it's from homocoupling?
A3: You can typically identify a homocoupling byproduct by analyzing your crude reaction mixture with techniques like TLC, LC-MS, or GC-MS. The byproduct will have a molecular weight corresponding to the dimer of either your this compound or, more commonly, the organoboron reagent you are using.[1]
Q4: Is N-protection of the indazole necessary to prevent side reactions?
A4: For this compound, proceeding without N-protection is often feasible and sometimes preferred for Suzuki reactions.[5][6] One study noted that for a nitro-substituted indazole, the unprotected substrate gave an excellent yield (87%) in a Suzuki-type vinylation, whereas the N-Boc protected version failed.[6] It is hypothesized that the strong electron-withdrawing nitro group can make the N-Boc group labile under basic conditions, leading to catalyst poisoning upon its cleavage.[6] However, for other coupling types like Sonogashira, N-protection is often recommended to prevent catalyst inhibition or side reactions involving the N-H group.[3][7]
Troubleshooting: Strategies to Minimize Homocoupling
If you are observing significant homocoupling, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data on Reaction Conditions
Optimizing reaction parameters is crucial. The following table summarizes conditions that have been shown to be effective for Suzuki-type reactions with substituted iodoindazoles, providing a good starting point for optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) | For electron-deficient substrates like this compound, catalysts with electron-rich, bulky ligands can be effective.[3][5] Pd(PPh₃)₄ is a direct Pd(0) source, avoiding issues with Pd(II) precatalysts. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Carbonates and phosphates are effective. Cs₂CO₃ or K₃PO₄ are stronger and more soluble and can be more effective than Na₂CO₃ or K₂CO₃.[5] |
| Solvent | Dioxane/H₂O (4:1) or DMF | A protic co-solvent like water is often necessary for the solubility and activity of inorganic bases.[5][8] Ensure solvents are thoroughly degassed. |
| Temperature | 80-120 °C (Conventional or Microwave) | Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.[5][9] Start on the lower end to minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxygen-mediated homocoupling.[2][10] Rigorous deoxygenation is key. |
| Additive | Potassium Formate (optional) | The addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II), thereby suppressing homocoupling.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[11]
-
Rigorous Degassing: Bubble the inert gas through the reaction mixture via a subsurface needle for an additional 15-20 minutes to ensure complete removal of dissolved oxygen.[2][10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).[9]
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.[9]
Protocol 2: Synthesis of Starting Material (this compound)
This iodination protocol can be used to prepare the starting material from commercially available 5-nitro-1H-indazole.
-
To a solution of 5-nitro-1H-indazole (1.0 equiv.) in DMF, add powdered potassium hydroxide (3.0-4.0 equiv.) portion-wise.[6]
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add iodine (2.0 equiv.) in several portions over 20 minutes.
-
Continue stirring at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.[6]
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
improving regioselectivity in the synthesis of 3-Iodo-5-nitro-1H-indazole
Welcome to the technical support center for the synthesis of 3-Iodo-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high regioselectivity during the synthesis of this and related indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity of two key electrophilic substitution reactions: iodination and nitration. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products, posing a significant challenge for chemists.[1] The synthesis can result in a mixture of constitutional isomers, such as 3-iodo-4-nitro-1H-indazole and 3-iodo-7-nitro-1H-indazole, alongside the desired this compound. Separating these isomers can be difficult due to their similar physical properties.
Q2: Which synthetic route is preferred for obtaining this compound with better regioselectivity: nitration of 3-iodo-1H-indazole or iodination of 5-nitro-1H-indazole?
A2: While both routes are plausible, the nitration of 3-iodo-1H-indazole is generally the more documented approach for similar compounds. The iodine at the C-3 position is introduced first, followed by nitration. This is because the C-3 position of the indazole ring is susceptible to electrophilic substitution, allowing for the introduction of an iodine atom.[2] The subsequent nitration is then directed by the existing indazole ring system and the iodo-substituent.
Q3: How can I improve the regioselectivity of the nitration step to favor the 5-nitro isomer?
A3: Achieving high regioselectivity in the nitration of 3-iodo-1H-indazole depends critically on the reaction conditions. Key factors to consider are:
-
Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent.[3] The concentration and ratio of these acids can influence the isomer distribution.
-
Temperature: Maintaining a low temperature (e.g., 0°C) during the addition of the nitrating agent is crucial to minimize the formation of by-products and improve selectivity.[3]
-
Solvent: The reaction is typically carried out in a strong acid medium like sulfuric acid.[3]
Q4: I am getting a mixture of nitro-isomers. How can I separate the desired this compound?
A4: Separation of constitutional isomers of nitroindazoles often requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating compounds with similar polarities. For larger scale purifications, column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly employed. In some cases, recrystallization from a suitable solvent or a mixture of solvents can enrich the desired isomer.
Q5: What are the key factors for achieving regioselective iodination at the C-3 position of a nitro-indazole?
A5: For the alternative route, the iodination of 5-nitro-1H-indazole, achieving C-3 selectivity is generally favorable. The C-3 position of the indazole ring is the most nucleophilic and therefore the most reactive towards electrophiles. A common method involves using iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of nitrated product | Incomplete reaction. | Increase the reaction time or slightly increase the temperature after the initial addition at 0°C. Monitor the reaction progress by TLC. |
| Decomposition of starting material or product. | Ensure the temperature is strictly controlled during the addition of the nitrating agent. Use high-purity starting materials and reagents. | |
| Poor regioselectivity (mixture of 4-, 5-, 6-, and 7-nitro isomers) | Reaction temperature is too high. | Maintain the reaction temperature at 0°C or even lower during the addition of nitric acid. |
| Incorrect ratio of nitric acid to sulfuric acid. | Optimize the ratio of the nitrating mixture. A higher proportion of sulfuric acid can sometimes improve selectivity. | |
| Difficulty in separating nitro-isomers by column chromatography | Inappropriate eluent system. | Screen different solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides better separation. Consider using a gradient elution. |
| Co-elution of isomers. | If column chromatography is insufficient, consider preparative HPLC for better resolution. | |
| Formation of di-iodinated or other side products during iodination | Excess iodine used. | Use a stoichiometric amount of iodine or a slight excess (e.g., 1.1 equivalents). |
| Reaction conditions are too harsh. | Conduct the reaction at room temperature and monitor its progress to avoid over-iodination. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of 3-iodo-nitro-indazoles. Note that specific yields and isomer ratios for this compound may vary.
| Reaction Step | Starting Material | Reagents and Solvents | Temperature | Typical Yield | Key Observations |
| Iodination | 5-Nitro-1H-indazole | I₂, K₂CO₃, DMF | Room Temperature | Good to Excellent | Regioselective for the C-3 position. |
| Nitration | 3-Iodo-1H-indazole | Fuming HNO₃, H₂SO₄ | 0°C | Moderate to Good | A mixture of isomers is common and requires careful purification. |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-indazole
This protocol describes a general method for the iodination of indazole at the C-3 position.
Materials:
-
1H-indazole
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1H-indazole (1.0 eq) in DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution and stir.
-
Slowly add a solution of iodine (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-iodo-1H-indazole.
Protocol 2: Synthesis of this compound via Nitration of 3-Iodo-1H-indazole
This protocol is adapted from procedures for the nitration of similar indazole derivatives.[3]
Materials:
-
3-Iodo-1H-indazole
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium hydroxide solution
Procedure:
-
In a flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid.
-
While maintaining the temperature at 0°C, slowly add 3-iodo-1H-indazole (1.0 eq) to the cooled sulfuric acid with stirring.
-
Carefully add fuming nitric acid (1.1 eq) dropwise to the mixture, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product, which will be a mixture of isomers, by column chromatography or preparative HPLC to isolate this compound.
Visualizations
References
managing decomposition of 3-Iodo-5-nitro-1H-indazole during purification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the decomposition of 3-Iodo-5-nitro-1H-indazole during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Yellow to brown color change of the solid compound. | This may indicate degradation of the compound.[1] | Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) before use.[1] If the purity is below the required specifications, it is advisable to use a fresh batch. |
| Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) during purification. | This could be due to the reduction of the nitro group to an amino group, which is a common reaction for nitroaromatic compounds.[2] | To minimize this, ensure the compound is stored correctly and use freshly opened or high-purity material. Consider running a control experiment with a new batch to see if the issue persists.[1] |
| Appearance of a new, less polar spot on TLC during purification. | This may indicate de-iodination, as the removal of the iodine atom would decrease the polarity of the molecule. The carbon-iodine bond can be labile.[3] | Avoid prolonged exposure to light and high temperatures during purification. Use amber glassware and consider running chromatography at room temperature. |
| Streaking or tailing of the compound spot on the TLC plate. | The compound may be interacting too strongly with the stationary phase, or it could be degrading on the silica gel. | Consider using a different solvent system with a more polar modifier. If degradation on silica is suspected, consider using neutral alumina for chromatography. |
| Low recovery of the compound after column chromatography. | The compound may be irreversibly adsorbing to the silica gel or decomposing during the purification process. | Minimize the time the compound spends on the column. Use a faster flow rate if possible without sacrificing separation. Ensure the chosen solvent system provides good mobility for the compound (Rf of ~0.3).[4] |
| The compound is difficult to dissolve in common organic solvents. | The rigid heterocyclic structure, the polar nitro group, and potential for intermolecular hydrogen bonding can lead to high crystal lattice energy and poor solubility.[5] | Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as a starting point.[5] Gentle warming and sonication can also aid dissolution, but be cautious of potential thermal degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The primary factors are exposure to light and heat.[3] The nitroaromatic system and the carbon-iodine bond are susceptible to degradation under these conditions.[3]
Q2: What are the likely degradation products of this compound?
A2: While specific data for this compound is limited, based on its structure, likely degradation products include the de-iodinated compound (5-nitro-1H-indazole) and the compound with a reduced nitro group (3-iodo-5-amino-1H-indazole).
Q3: What storage conditions are recommended for this compound?
A3: To maintain its integrity, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) in a light-resistant container is recommended.[1][6]
Q4: Can I use silica gel for the column chromatography of this compound?
A4: Yes, silica gel is commonly used for the purification of similar compounds.[2][7][8] However, due to the potential for degradation on acidic surfaces, it is important to minimize the time the compound is on the column. If significant degradation is observed, using neutral alumina as the stationary phase is a viable alternative.
Q5: What are the recommended solvent systems for column chromatography?
A5: A gradient of ethyl acetate in hexanes is a good starting point for column chromatography. The optimal eluent system should provide an Rf value of approximately 0.3 on a TLC plate for the best separation.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Amber glass column
-
TLC plates, chamber, and UV lamp
Methodology:
-
Solvent System Selection: Develop a solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should give the product an Rf of ~0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4][8]
-
-
Elution:
-
Begin elution with the less polar solvent system.
-
Gradually increase the polarity by adding more ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcoholic solvents are often suitable for nitroaryl compounds.[9]
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 3-IODO-5-NITRO (1H)INDAZOLE CAS#: 70315-69-4 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of electron-deficient indazoles.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with electron-deficient indazoles.
Problem: Low to No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. For Pd(II) pre-catalysts, in-situ reduction to Pd(0) is crucial. Consider using a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[1] |
| Suboptimal Ligand | For electron-deficient systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[2] |
| Inappropriate Base | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to facilitate the transmetalation step, which can be slow with electron-deficient partners.[3] |
| Low Reaction Temperature | Increasing the reaction temperature can help overcome the activation energy barrier. Consider solvents with higher boiling points like dioxane or toluene. Microwave irradiation can also be effective in reducing reaction times and improving yields.[4][5] |
| Protodeboronation of Boronic Acid | This side reaction, the hydrolysis of the C-B bond, is common with electron-deficient boronic acids. To minimize this, consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[2] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure the solvent is properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[3] |
Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Problem: Low Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Cause | Recommended Action |
| Incompatible Ligand | The choice of ligand is crucial and depends on the amine nucleophile. For challenging couplings, consider biarylphosphine ligands like Xantphos. |
| Base Sensitivity of Substrate | Strong bases like NaOtBu can lead to the decomposition of sensitive substrates. Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, or soluble organic bases like DBU, can be effective alternatives.[6] |
| Catalyst Inhibition | With iodo-indazoles, the iodide formed during the reaction can sometimes inhibit the catalyst.[7] Using aryl bromides or chlorides as the electrophile can mitigate this issue. |
| Steric Hindrance | Sterically hindered amines or indazoles may require more forcing conditions, including higher temperatures and catalyst loadings. |
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: A sequential workflow for optimizing Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole required for cross-coupling?
A1: For couplings at the C3 position, protection of the indazole nitrogen (N1) is often recommended to prevent side reactions and potential catalyst deactivation, which can lead to improved yields.[8] However, successful couplings with unprotected 3-iodoindazoles have been reported.[4][5] For electron-deficient indazoles, particularly those with nitro groups, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection. Therefore, starting with the unprotected indazole is a viable strategy.[4]
Q2: Which palladium pre-catalyst is a good starting point for Suzuki-Miyaura coupling with an electron-deficient iodo-indazole?
A2: A good starting point is Pd(PPh₃)₄. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand can be used. For more challenging couplings, modern pre-catalysts like XPhos Pd G3 or SPhos Pd G2, which are designed for efficient in-situ generation of the active Pd(0) species, are excellent choices.
Q3: What are the most common side reactions in Suzuki-Miyaura coupling with electron-deficient indazoles?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring a strictly inert atmosphere, and using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the indazole halide. It is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas can minimize homocoupling.[3]
Q4: Can I use microwave heating for these cross-coupling reactions?
A4: Yes, microwave irradiation is an effective technique for accelerating cross-coupling reactions with indazoles. It can significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive substrates.[4][5]
Data Presentation
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole Derivatives
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (6.5) | - | Na₂CO₃ (2N aq.) | Dioxane | 120 (MW), 40 min | 87 | [5] |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O | 100, 12 h | 85 | [9] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100, 12 h | 78 | [4] |
| 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (7.2) | - | Na₂CO₃ (2N aq.) | Dioxane | 120 (MW), 40 min | 60 | [5] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide Type | Recommended Ligand(s) | Typical Base(s) | Notes |
| Electron-deficient Aryl Bromides/Chlorides | Xantphos, Josiphos | Cs₂CO₃, K₃PO₄ | Weaker bases are often sufficient and can improve functional group tolerance. |
| Sterically Hindered Aryl Halides | Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) | NaOtBu, LHMDS | Stronger bases and more active ligands are generally required. |
| Heteroaryl Halides | BrettPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Ligand choice is critical to avoid catalyst inhibition by the heteroatom. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoindazole Derivative
This is a generalized procedure and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-iodoindazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. For microwave-assisted reactions, place the sealed vial in the microwave reactor and irradiate at the set temperature for the specified time (e.g., 120 °C for 40 minutes).[5][10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]
General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the electron-deficient indazole halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of N-H acidity on 3-Iodo-5-nitro-1H-indazole reactivity
Welcome to the Technical Support Center for 3-Iodo-5-nitro-1H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: How does the 5-nitro group affect the N-H acidity of the indazole core?
Q2: What are the main challenges in the N-alkylation of this compound?
The primary challenge is controlling regioselectivity. Alkylation can occur at either the N-1 or N-2 position of the indazole ring, often resulting in a mixture of isomers.[2][3][4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the alkylating agent.[2][5]
Q3: Is N-protection necessary for cross-coupling reactions at the 3-position?
While some Suzuki reactions on 3-iodoindazoles can proceed without N-protection, it is generally recommended for many cross-coupling reactions, such as Heck and Sonogashira couplings.[6] The acidic N-H proton can interfere with the catalytic cycle, potentially leading to lower yields or catalyst deactivation.[6] However, the electron-withdrawing nitro group can make some protecting groups, like Boc, labile under basic conditions.[7]
Q4: How does the 5-nitro group influence the reactivity of the C-I bond in cross-coupling reactions?
The electron-withdrawing nitro group makes the 3-iodo-1H-indazole more reactive towards the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[6] This can lead to faster reaction times or allow for milder reaction conditions. However, it can also increase the likelihood of side reactions.[6]
Troubleshooting Guides
N-Alkylation Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material. | 1. Insufficient Base: The chosen base may not be strong enough for complete deprotonation. 2. Poorly Reactive Alkylating Agent: The alkylating agent may be too sterically hindered or not electrophilic enough. 3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | 1. Base Selection: Use a stronger base such as NaH. Given the increased acidity from the nitro group, milder bases like K₂CO₃ might also be effective and should be screened. 2. Alkylating Agent: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). 3. Temperature: Gradually increase the reaction temperature, monitoring for decomposition. |
| Poor regioselectivity (mixture of N-1 and N-2 isomers). | 1. Reaction Conditions: The combination of base and solvent can favor the formation of one isomer over the other. 2. Kinetic vs. Thermodynamic Control: Different conditions favor the kinetic (often N-2) or thermodynamic (often N-1) product. | 1. For N-1 Selectivity (Thermodynamic Product): Use a strong base like NaH in an aprotic solvent like THF. This combination has been shown to be highly selective for N-1 alkylation with various substituted indazoles.[3][8][9] 2. For N-2 Selectivity (Kinetic Product): Consider using Mitsunobu conditions (e.g., PPh₃, DIAD) or specific catalytic systems. Electron-withdrawing groups at certain positions can also favor N-2 alkylation.[5][9] |
| Decomposition of starting material or product. | 1. Strongly Basic Conditions: The nitro group can be sensitive to very strong bases or high temperatures, leading to degradation. | 1. Milder Base: If decomposition is observed with a strong base like NaH, consider using a milder base such as Cs₂CO₃ or K₂CO₃. 2. Lower Temperature: Run the reaction at a lower temperature for a longer period. |
Suzuki Cross-Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion. | 1. Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. 2. Inadequate Base: The base may be too weak or not soluble enough in the reaction medium. 3. Poor Quality Boronic Acid: The boronic acid may have decomposed or formed unreactive anhydrides. | 1. Catalyst: Use a fresh batch of catalyst. Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands. 2. Base: Ensure the base is finely powdered and anhydrous. Consider switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Boronic Acid: Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
| Formation of significant side products (e.g., hydrodehalogenation). | 1. Hydride Source: The solvent or base can sometimes act as a hydride source, leading to the reduction of the C-I bond. | 1. Solvent: Use high-purity, anhydrous solvents. 2. Base: A weaker base or a different type of base might reduce the rate of this side reaction. |
Quantitative Data
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature | N-1:N-2 Ratio | Reference |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | 4:96 | [5][8] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99:1 | [5] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 °C | 96% yield of N-1 | [5] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ | THF | RT | 1:2.5 | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-1 Alkylation
This protocol is adapted for this compound based on methods favoring N-1 substitution.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the indazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be necessary for less reactive alkyl halides.
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group
This protocol outlines a general method for the reduction of the nitro group to an amine, which may require optimization to avoid deiodination.
Materials:
-
This compound derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
Procedure using Iron:
-
Dissolve the this compound derivative in ethanol or a mixture of ethanol and water.
-
Add iron powder (typically 3-5 equivalents) and a saturated aqueous solution of ammonium chloride.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture through celite and wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify as needed.
Note on Chemoselectivity: Catalytic hydrogenation with Pd/C is often used for nitro group reduction but may also cause deiodination of the 3-iodo substituent.[10] Using reagents like iron powder with ammonium chloride or tin(II) chloride in an acidic medium can be milder and may help preserve the C-I bond.[10][11]
Visualizations
References
- 1. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
solvent and base screening for Suzuki reactions of 3-Iodo-5-nitro-1H-indazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Iodo-5-nitro-1H-indazole.
Experimental Workflow for Solvent and Base Screening
The following diagram outlines a typical workflow for screening solvents and bases to optimize the Suzuki coupling reaction of this compound.
Data Presentation: Summary of Reaction Conditions
The following tables summarize various reaction conditions for the Suzuki coupling of 3-iodo-1H-indazole derivatives with different organoboron reagents. These conditions can serve as a starting point for optimizing the reaction of this compound.
Table 1: Solvent Screening Summary
| Solvent System (v/v) | Typical Temperature (°C) | Observations |
| 1,4-Dioxane / H₂O (4:1) | 80-120 | Good for a wide range of bases and boronic acids.[1] |
| Toluene / H₂O (4:1) | 80-110 | Effective, but may require a phase-transfer catalyst for some bases. |
| Dimethoxyethane (DME) | 80 | A common aprotic solvent for Suzuki reactions.[2] |
| N,N-Dimethylformamide (DMF) | 95-120 | High boiling point allows for higher reaction temperatures.[3] |
| Tetrahydrofuran (THF) / H₂O | 65-70 | Lower boiling point, suitable for heat-sensitive substrates. |
Table 2: Base Screening Summary
| Base | Strength | Solubility | Key Considerations |
| K₂CO₃ | Moderate | Moderate in H₂O | A standard, cost-effective choice.[2] |
| Na₂CO₃ (aq) | Moderate | High in H₂O | Often used as a 2M aqueous solution.[4][5] |
| Cs₂CO₃ | Strong | High in organic solvents | Often improves yields for challenging substrates.[1] |
| K₃PO₄ | Strong | Moderate in H₂O | Effective for sterically hindered or electron-deficient partners.[1] |
| KOtBu | Very Strong | High in organic solvents | Can promote side reactions if not used carefully.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
This is a general protocol and may require optimization for specific substrates.[7]
-
Reaction Setup: In a flame-dried reaction vessel (e.g., Schlenk flask or microwave vial), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv.).[7]
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).[1] Degas the mixture by bubbling a gentle stream of an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[7] Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-nitro-1H-indazole.[7]
Troubleshooting and FAQs
Q1: I am observing low or no conversion of my this compound. What are the likely causes and solutions?
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst is crucial for the reaction.
-
Solution: For electron-deficient substrates like this compound, consider using catalysts with electron-rich and bulky ligands, such as PdCl₂(dppf) or employing ligands like XPhos or SPhos.[1] Ensure your catalyst is fresh and has been stored under an inert atmosphere. A color change to black in the reaction mixture may indicate the formation of less active palladium black.[1]
-
-
Possible Cause 2: Inappropriate Base. The base plays a critical role in the transmetalation step.
-
Possible Cause 3: Poor Solubility. The solvent must be able to dissolve all reaction components.
-
Solution: If solubility is an issue, consider screening alternative solvents like DMF or toluene.[1]
-
-
Possible Cause 4: Insufficient Temperature. The reaction may require more energy to proceed.
Q2: My reaction is producing significant byproducts, such as homocoupling of the boronic acid or dehalogenation of the starting material. How can I minimize these side reactions?
-
Possible Cause 1: Homocoupling of Boronic Acid. This is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[1]
-
-
Possible Cause 2: Dehalogenation (Protodeiodination). This can occur in the presence of hydrogen donors.
-
Solution: Using an aprotic solvent and a non-coordinating base can help mitigate this issue. The choice of ligand on the palladium catalyst can also influence the rate of dehalogenation; screening different phosphine ligands may be beneficial.[1]
-
Q3: The reaction works with simple arylboronic acids but fails with more complex or sterically hindered ones. What adjustments can I make?
-
Possible Cause 1: Steric Hindrance. The combination of the substituted indazole and a hindered boronic acid can make the transmetalation step difficult.[1]
-
Solution 1: Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ to facilitate transmetalation.[1]
-
Solution 2: Increase the reaction temperature and extend the reaction time to overcome the higher activation energy.[1]
-
Solution 3: Consider using a different boron reagent, such as a more reactive boronate ester (e.g., a pinacol boronate).[1]
-
Q4: Is N-protection of the indazole necessary for the Suzuki coupling of this compound?
-
Answer: Generally, for 3-iodoindazoles, N-protection is not strictly required and can sometimes be detrimental.[1] The electron-withdrawing nature of the nitro group can make some protecting groups, like N-Boc, labile under basic conditions, leading to in-situ deprotection.[1] Therefore, starting with the unprotected indazole is often a reasonable and preferred approach.[1] However, if issues with catalyst inhibition or side reactions involving the N-H bond are suspected, N-protection might be necessary.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
The 5-Nitro-1H-Indazole Scaffold: A Promising Framework for Potent VEGFR-2 Inhibition
A Comparative Guide for Drug Development Professionals
The quest for novel, selective, and potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of modern anti-angiogenic cancer therapy. Emerging evidence points to the 5-nitro-1H-indazole core as a privileged scaffold for designing next-generation VEGFR-2 inhibitors. This guide provides a comparative analysis of the indazole scaffold against established VEGFR-2 inhibitors, supported by experimental data and detailed methodologies, to validate its potential in drug discovery pipelines.
Comparative Analysis of In Vitro Efficacy
The primary metric for evaluating the potency of a kinase inhibitor is its half-maximal inhibitory concentration (IC50). While direct inhibitory data for 3-Iodo-5-nitro-1H-indazole is not extensively published, numerous studies on related indazole derivatives highlight the scaffold's potential. A recent study published in December 2024 detailed the design and synthesis of several indazole derivatives, with the most potent compound, designated as Compound 30 , exhibiting an exceptionally low IC50 value against VEGFR-2.[1]
For a clear comparison, the table below summarizes the VEGFR-2 inhibitory activity of this potent indazole derivative alongside clinically approved, multi-kinase inhibitors known to target VEGFR-2.
| Compound | Scaffold Type | VEGFR-2 IC50 (nM) | Other Kinase Targets (Notable IC50s in nM) |
| Indazole Derivative (Compound 30) | Indazole | 1.24 | High selectivity for VEGFR-2 noted[1] |
| Axitinib | Indazole-based | 0.2 | VEGFR-1 (1.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[2][3][4][5] |
| Sorafenib | Pyridine-based | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68), Flt-3 (58)[6][7][8][9][10] |
| Sunitinib | Pyrrole-based | 80 | PDGFRβ (2), c-Kit, FLT3[6][11][12][13] |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented is a compilation from available sources for comparative purposes.
The data clearly indicates that optimized indazole-based inhibitors can achieve nanomolar and even picomolar potency, rivaling and potentially exceeding the efficacy of established drugs like Sorafenib and Sunitinib. Axitinib, itself an indazole-based drug, demonstrates the clinical success of this scaffold. The high selectivity of newer indazole derivatives like Compound 30 suggests a potential for reduced off-target effects, a significant challenge with many multi-kinase inhibitors.[1]
VEGFR-2 Signaling and Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[14] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events.
References
- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. oncology-central.com [oncology-central.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Analysis of Kinase Selectivity: 3-Iodo-5-nitro-1H-indazole Derivatives Versus Axitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity profiles of investigational 3-iodo-5-nitro-1H-indazole derivatives against the established multi-kinase inhibitor, Axitinib. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of these compounds is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to aid in the rational design of next-generation kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The kinase selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of Axitinib and a representative, albeit hypothetical, 3-iodo-6-methyl-5-nitro-1H-indazole analog against a panel of key protein kinases. Lower IC₅₀ values are indicative of higher potency.
It is important to note that direct experimental kinase profiling data for a specific this compound derivative is not widely available in the public domain. The data for the "3-Iodo-6-methyl-5-nitro-1H-indazole Analog (Hypothetical)" is based on a hypothetical structure-activity relationship study and is presented here for illustrative purposes to highlight the potential for developing highly selective inhibitors from this scaffold.[1]
Table 1: Kinase Selectivity Profile of Axitinib
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis.[2] Its high affinity for VEGFRs makes it an effective therapeutic agent in the treatment of advanced renal cell carcinoma.[2]
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
Data sourced from multiple studies, IC₅₀ values can vary based on assay conditions.
Table 2: Hypothetical Kinase Selectivity Profile of a 3-Iodo-6-methyl-5-nitro-1H-indazole Analog
The this compound scaffold offers significant opportunities for chemical modification to achieve high target selectivity. The following table presents hypothetical IC₅₀ values for an analog designed for high selectivity against a specific receptor tyrosine kinase, demonstrating the potential of this chemical series.[1]
| Compound ID | R1 (C3-Position) | R2 (N1-Position) | R3 (C5-Position) | Target Kinase | Hypothetical IC₅₀ (nM) |
| 4c | 3-Aminophenyl | H | NH₂ | Representative RTK | 10 |
This data is hypothetical and serves to illustrate the potential for developing selective inhibitors from the this compound scaffold.[1]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is fundamental to drug discovery. The following are generalized protocols for common in vitro kinase assays used to generate the type of data presented above.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and the test compound (e.g., an indazole derivative) in an appropriate reaction buffer.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion : Following the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining, unconsumed ATP.
-
ADP to ATP Conversion : A detection reagent is then added, which converts the ADP generated during the kinase reaction into ATP.
-
Signal Generation : The newly synthesized ATP is used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Data Analysis : The potency of the inhibitor (e.g., IC₅₀ value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.
Cell-Based Kinase Activity Assay (e.g., Western Blot for Phospho-Proteins)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
-
Cell Culture and Treatment : Cells that endogenously or exogenously express the target kinase are cultured. The cells are then treated with various concentrations of the kinase inhibitor for a specific duration.
-
Cell Lysis : After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection : A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Data Analysis : The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The reduction in phosphorylation in the presence of the inhibitor is used to determine its cellular potency.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Caption: Generalized workflow for IC₅₀ determination.
References
A Comparative Analysis of 5-Nitro-1H-Indazole Derivatives and Fluconazole in Antifungal Activity
In the landscape of antimicrobial drug discovery, the search for novel scaffolds with potent activity against resistant pathogens is a paramount endeavor. This guide provides a comparative overview of the antifungal activity of a series of 5-nitro-1H-indazole derivatives against the widely-used antifungal agent, Fluconazole. While specific data for 3-Iodo-5-nitro-1H-indazole was not available in the reviewed literature, this analysis focuses on closely related 5-nitro indazole acetamides, offering valuable insights for researchers, scientists, and drug development professionals.
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.
Indazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The introduction of a nitro group, particularly at the 5-position of the indazole ring, has been explored for its potential to enhance this activity.
Performance Comparison: 5-Nitro-1H-Indazole Derivatives vs. Fluconazole
The antifungal efficacy of several 5-nitro indazole acetamide derivatives was evaluated against clinically relevant fungal strains, Aspergillus niger and Candida albicans. The results, presented as Minimum Inhibitory Concentration (MIC) values, are compared with those of Fluconazole in the table below. The MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Test Organism | MIC (µg/mL) |
| 5-Nitro Indazole Acetamide Derivatives | Aspergillus niger | 50 |
| Candida albicans | 50 | |
| Fluconazole | Aspergillus niger | Comparable to test compounds |
| Candida albicans | Comparable to test compounds |
Note: The specific MIC value for Fluconazole was stated as "comparable" in the source material.
The data indicates that the tested 5-nitro indazole acetamides exhibit significant antifungal activity against both Aspergillus niger and Candida albicans, with MIC values of 50 µg/mL.[1] This level of activity is reported to be comparable to that of Fluconazole, suggesting that the 5-nitroindazole scaffold is a promising starting point for the development of new antifungal agents.
Experimental Protocols
The determination of the antifungal activity of the 5-nitro indazole acetamide derivatives was performed using established microbiological techniques.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using a broth microdilution method. This assay is a standard laboratory procedure for measuring the in vitro susceptibility of microorganisms to antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the fungal strains (Aspergillus niger and Candida albicans) was prepared to a specific concentration.
-
Serial Dilution: The test compounds (5-nitro indazole acetamides) and the control drug (Fluconazole) were serially diluted in a liquid growth medium in microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate was inoculated with the standardized fungal suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal susceptibility testing employed in the evaluation of the 5-nitro-1H-indazole derivatives.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Mechanism of Action
Fluconazole: As previously mentioned, Fluconazole's mechanism of action is well-established and targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
This compound Derivatives: The precise mechanism of action for the antifungal activity of 5-nitro-1H-indazole derivatives has not been elucidated in the reviewed literature. Further studies, such as target identification and pathway analysis, are required to understand how these compounds exert their antifungal effects. The presence of the nitro group suggests potential involvement in redox-mediated processes or other mechanisms distinct from that of azole antifungals, which could be advantageous in overcoming existing resistance mechanisms.
The following diagram illustrates the established signaling pathway targeted by Fluconazole.
Caption: Mechanism of action of Fluconazole via inhibition of ergosterol biosynthesis.
References
Assessing the Purity of Synthesized 3-Iodo-5-nitro-1H-indazole: A Comparative Guide to HPLC and qNMR Methods
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical step in the synthesis and development of new chemical entities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of synthesized 3-Iodo-5-nitro-1H-indazole, a key building block in medicinal chemistry.
This document outlines detailed experimental protocols for both analytical techniques, presents comparative data in a clear, tabular format, and includes workflow diagrams to illustrate the analytical processes. The objective is to offer a practical guide for selecting the most appropriate method based on experimental needs and for implementing these techniques effectively in the laboratory.
Comparative Purity Analysis: Synthesized vs. Commercial Standard
A batch of this compound was synthesized in our laboratory. Its purity was assessed by both HPLC and qNMR and compared against a commercially available analytical standard.
| Sample ID | Purity by HPLC (%) | Purity by qNMR (%) |
| Synthesized Lot #XYZ-001 | 98.5% | 98.2% |
| Commercial Standard #ABC-001 | >99.5% | 99.6% |
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for determining the purity of a synthesized compound using HPLC and qNMR.
Caption: Workflow for Purity Assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all other peaks detected.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percent of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid (Certified Reference Material) |
| Pulse Program | Standard 1H quantitative pulse sequence with a long relaxation delay (D1 = 30 s) |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Comparison of HPLC and qNMR for Purity Assessment
The logical relationship in choosing between HPLC and qNMR for purity assessment is outlined below.
Caption: HPLC vs. qNMR Decision Diagram.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. HPLC is highly sensitive for detecting trace impurities and is well-suited for routine analysis and monitoring reaction progress. In contrast, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it an excellent tool for the characterization of new chemical entities and for establishing the purity of in-house reference materials. The choice between the two methods will depend on the specific requirements of the analysis, with a combination of both techniques providing the most comprehensive assessment of compound purity.
structure-activity relationship (SAR) studies of 3-Iodo-5-nitro-1H-indazole derivatives
Unlocking the Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] While 3-Iodo-5-nitro-1H-indazole itself is primarily recognized as a valuable synthetic intermediate for developing more complex molecules, particularly kinase inhibitors, a direct and extensive body of public literature on its standalone biological activity is limited.[2] This guide, therefore, provides a comparative analysis of its derivatives and other substituted indazoles to elucidate the critical structure-activity relationships (SAR) that govern their therapeutic efficacy, with a focus on anticancer applications.
Quantitative Comparison of Biological Activity
To establish a clear performance benchmark, the following table summarizes the in vitro anti-proliferative activity of various substituted indazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented.
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C3) | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4-(dimethylamino)phenyl | (E)-3,5-dimethoxystyryl | 4T1 (Breast) | 0.23 | [3] |
| A549 (Lung) | 1.15 | [3] | |||
| HepG2 (Hepatoma) | 0.98 | [3] | |||
| MCF-7 (Breast) | 0.87 | [3] | |||
| HCT116 (Colorectal) | 0.65 | [3] | |||
| 6o | Not specified | Amine with piperazine moiety | K562 (Leukemia) | 5.15 ± 0.55 | [4][5] |
| A549 (Lung) | >40 | [4] | |||
| PC-3 (Prostate) | >40 | [4] | |||
| Hep-G2 (Hepatoma) | >40 | [4] | |||
| HEK-293 (Normal) | 33.2 | [4][5] | |||
| 5k | Not specified | Amine | Hep-G2 (Hepatoma) | 3.32 | [4] |
| HEK-293 (Normal) | 12.17 | [4] | |||
| W24 | Not specified | Not specified | HT-29 (Colon) | 0.43 | [4] |
| MCF-7 (Breast) | 3.88 | [4] |
Key Structure-Activity Relationship (SAR) Insights
The data presented above, along with findings from various studies, highlight several key SAR trends for indazole derivatives:
-
The Indazole Scaffold is Essential : The 1H-indazole core is a crucial pharmacophore for the biological activity of these compounds.[6]
-
Substituents at C3 are Critical : The nature of the substituent at the C3 position of the indazole ring plays a pivotal role in determining the potency and selectivity of the compounds. The iodine atom at the C3 position in this compound serves as a versatile handle for introducing diverse substituents through cross-coupling reactions like Suzuki and Heck couplings.[7]
-
The Nitro Group as a Point for Diversification : The 5-nitro group can be reduced to an amino group, providing another site for chemical modification to explore the SAR of these derivatives further.[7]
-
Kinase Inhibition as a Common Mechanism : Many indazole derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of various kinases, thereby blocking signaling pathways that promote cell proliferation and survival.[7] Derivatives of 3-amino-1H-indazole, for instance, have been shown to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives.
General Synthesis of 3-Iodo-1H-indazole Derivatives
A common synthetic route involves the direct iodination of the indazole ring. For example, to a solution of a 6-bromo-1H-indazole in dimethylformamide (DMF), potassium hydroxide is added, followed by the dropwise addition of a solution of iodine in DMF. The reaction is stirred at room temperature for several hours. The mixture is then poured into an aqueous solution of sodium thiosulfate and potassium carbonate, leading to the precipitation of the 3-iodo-indazole product.[2]
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.[2]
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[2]
-
MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[2]
-
Formazan Solubilization : The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement : The absorbance is measured at 492 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.[2]
Kinase Inhibition Assay
The ability of indazole derivatives to inhibit specific kinases is a key aspect of their mechanism of action. A common method is a luminescence-based kinase assay.
-
Reaction Setup : The kinase, its substrate, and ATP are incubated with the test compounds in a suitable buffer solution.[2]
-
Kinase Reaction : The reaction is allowed to proceed, during which the kinase phosphorylates its substrate by hydrolyzing ATP.
-
ATP Quantification : The amount of ATP remaining after the kinase reaction is quantified using a luciferase-luciferin system. The resulting luminescence signal is inversely proportional to the kinase activity.[2]
-
IC50 Determination : IC50 values are determined by fitting the dose-response curves using appropriate software.[2]
Visualizing the Path from Synthesis to Biological Action
The following diagrams illustrate the general workflow for developing kinase inhibitors from indazole precursors and a key signaling pathway targeted by these compounds.
Caption: Workflow for generating kinase inhibitor libraries from a this compound precursor.
Caption: The PI3K/AKT/mTOR pathway and potential inhibition points by indazole derivatives.[7]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
A Comparative Guide to the Biological Activity of 3-Iodo-5-nitro-1H-indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The strategic placement of substituents on the indazole ring system can profoundly influence the pharmacological profile of these molecules. This guide provides an objective comparison of the biological activity of 3-iodo-5-nitro-1H-indazole and its positional isomers, contextualized within the broader family of substituted indazoles. While direct comparative studies on the biological activities of specific 3-iodo-nitro-1H-indazole isomers are limited, with these compounds often serving as key synthetic intermediates, this document compiles available experimental data on related indazole derivatives to illuminate structure-activity relationships.
Introduction to Indazole Derivatives and Their Biological Significance
Indazole and its derivatives are recognized for a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][2] The indazole core can mimic the purine base of ATP, enabling it to effectively bind to the ATP-binding sites of various kinases, a mechanism central to many targeted cancer therapies.[1] The introduction of substituents, such as nitro and iodo groups, provides opportunities for modulating the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Furthermore, the iodo group at the 3-position serves as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.
Comparative Analysis of Biological Activity
While specific quantitative data for the direct biological activity of this compound and its isomers is scarce in publicly available literature, we can infer potential activities by examining related substituted indazoles. The following tables summarize the biological activities of various indazole derivatives, providing a basis for understanding how different substitution patterns on the indazole ring influence their therapeutic potential.
Anticancer Activity
Indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.[3]
Table 1: In Vitro Anticancer Activity of Various Indazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 1H-indazole-3-amine derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | MTT Assay | 5.15 | [4][5][6] |
| 1H-indazole-3-amine derivative (Compound 6o) | A549 (Lung) | MTT Assay | >40 | [1] |
| 1H-indazole-3-amine derivative (Compound 6o) | PC-3 (Prostate) | MTT Assay | >40 | [1] |
| 1H-indazole-3-amine derivative (Compound 6o) | HepG2 (Hepatoma) | MTT Assay | >40 | [1] |
| Indazole amide derivative (Compound 2f) | 4T1 (Breast Cancer) | Antiproliferative Assay | 0.23–1.15 | [7][8] |
| 6-aminoindazole derivative (Compound 9f) | HCT116 (Colorectal) | SRB Assay | 14.3 | [9] |
| Curcumin indazole analog (Compound 3b) | WiDr (Colorectal Carcinoma) | Proliferation Assay | 27.20 | [10] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) SRB: Sulforhodamine B
Anti-inflammatory Activity
The anti-inflammatory properties of indazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.
Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target/Assay | IC50 Value (µM) | Reference |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [11] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [11] |
| Indazole | COX-2 Inhibition | 23.42 | [11] |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 | [11] |
| 5-Aminoindazole | IL-1β Inhibition | 220.46 | [11] |
| Indazole | IL-1β Inhibition | 120.59 | [11] |
COX-2: Cyclooxygenase-2 IL-1β: Interleukin-1 beta
Other Biological Activities
Derivatives of indazole have also been investigated for other therapeutic applications, including their potential as antimicrobial and neuroprotective agents. For instance, 3-iodo-7-nitroindazole has been noted as a potent and selective inhibitor of nitric oxide synthase (NOS), suggesting its potential in conditions where modulation of nitric oxide levels is beneficial.[12]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for key experiments commonly employed in the evaluation of the biological activity of indazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[5]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (indazole derivatives)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 492 nm using a microplate reader.[7]
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (indazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP and incubate at a controlled temperature for a specific period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.
Signaling Pathways and Experimental Workflow
The biological effects of indazole derivatives are often mediated through their interaction with key cellular signaling pathways. Diagrams illustrating these pathways and a general experimental workflow are provided below.
Conclusion
While this compound and its positional isomers are primarily recognized as valuable synthetic intermediates, the broader class of substituted indazoles exhibits a rich and diverse range of biological activities. The compiled data on related indazole derivatives underscores the significant potential of this scaffold in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The position of the nitro group and other substituents on the indazole ring critically influences the biological activity, highlighting the importance of systematic structure-activity relationship studies. Further investigation into the direct biological effects of 3-iodo-nitro-1H-indazole isomers is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct further studies in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cn.aminer.org [cn.aminer.org]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
Comparative Analysis of Indazole Derivatives' In Vitro Anti-Cancer Activity on A549 and K562 Cell Lines
A notable scarcity of publicly available data exists for the specific anti-cancer activity of 3-Iodo-5-nitro-1H-indazole derivatives on the A549 human lung carcinoma and K562 chronic myelogenous leukemia cell lines. While this particular derivative remains largely uncharacterized in the context of its direct cytotoxic effects, the broader class of indazole-based compounds has been the subject of extensive research, demonstrating significant potential as anti-cancer agents. This guide provides a comparative overview of the in vitro anti-cancer activity of various substituted indazole derivatives against A549 and K562 cells, drawing upon available experimental data to offer insights into their therapeutic promise.
Quantitative Comparison of Biological Activity
To benchmark the performance of different indazole derivatives, the following tables summarize their in vitro anti-proliferative activities, primarily represented by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.
Table 1: Anti-proliferative Activity of Indazole Derivatives against A549 Lung Cancer Cells
| Compound | Derivative Class | IC50 (µM) | Reference |
| Compound 6o | 1H-indazole-3-amine | >40 | [1][2] |
| Compound 2f | Indazole Derivative | 0.89 | [3] |
| Tetrahydroacridine Derivative 1i | Tetrahydroacridine with iodobenzoic moiety | 14.87 | [4] |
| Pyrazole Derivative 2 | Pyrazole | 220.20 | [5] |
Table 2: Anti-proliferative Activity of Indazole Derivatives against K562 Leukemia Cells
| Compound | Derivative Class | IC50 (µM) | Apoptosis Induction | Reference |
| Compound 6o | 1H-indazole-3-amine | 5.15 ± 0.55 | Yes (Concentration-dependent) | [1][2] |
| Indole Derivative 10b | Indole | 0.01 | Yes (Late apoptotic) | [6] |
| Cardiotoxin III | Polypeptide | 1.7 µg/ml | Yes | [7] |
It is important to note that 3-Iodo-6-methyl-4-nitro-1H-indazole is primarily recognized as a valuable synthetic intermediate for creating more complex molecules, particularly kinase inhibitors, rather than a standalone therapeutic agent.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the biological evaluation of indazole derivatives, based on the cited literature.
In Vitro Anti-proliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[3]
-
Cell Seeding: Cancer cells (e.g., A549 or K562) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[8]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[8]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).[8]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[8] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]
Apoptosis Analysis by Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. The Annexin V-FITC/PI double staining assay is a common method to detect and quantify apoptosis.
-
Cell Treatment: K562 cells are treated with different concentrations of the test compound for a specified period (e.g., 48 hours).[2]
-
Staining: The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][6]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are unknown, studies on other indazole derivatives provide insights into potential mechanisms. For instance, compound 6o has been shown to induce apoptosis in K562 cells, possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.[2] Other indole derivatives have been found to induce apoptosis and cell cycle arrest in A549 and K562 cells.[6]
Below is a generalized workflow for evaluating the anti-cancer activity of novel compounds.
Caption: A generalized workflow for the in vitro evaluation of anti-cancer compounds.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for indazole derivatives based on common anti-cancer mechanisms.
Caption: A hypothetical signaling pathway potentially targeted by indazole derivatives.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human leukemia K562 cells by cardiotoxin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Genipin derivative induced the apoptosis and inhibited the invasion and migration of A549 cancer cells via regulation of EGFR/JAK1/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of 3-Iodo-5-nitro-1H-indazole Based Kinase Inhibitors: A Comparative Guide
The indazole scaffold is a prominent feature in numerous kinase inhibitors, valued for its ability to be chemically modified to achieve potent and selective inhibition of various kinases.[1] The compound 3-Iodo-5-nitro-1H-indazole serves as a versatile building block in the synthesis of these complex molecules.[1] While direct biological activity and off-target effect data for this compound itself are not extensively available, as it is primarily a synthetic intermediate, this guide provides a comparative framework for evaluating the off-target effects of kinase inhibitors derived from this and similar indazole scaffolds.[2][3] Understanding these off-target effects is crucial as they can lead to unexpected biological responses, toxicity, or even new therapeutic opportunities.[4]
This guide will compare the off-target profiles of two well-characterized indazole-based kinase inhibitors, Axitinib and Pazopanib, to provide a predictive context for assessing novel compounds. It will also detail key experimental protocols for determining kinase inhibitor selectivity and visualize relevant workflows and pathways.
Comparative Analysis of Indazole-Based Kinase Inhibitors
The selectivity of kinase inhibitors is a critical aspect of their development, as off-target interactions can have significant clinical implications.[5] Most kinase inhibitors target the highly conserved ATP-binding pocket, making complete specificity a challenge.[4][5] The following tables summarize the known on-target and off-target activities of Axitinib and Pazopanib, both of which feature the indazole core structure.
Table 1: On-Target and Key Off-Target Activities of Axitinib and Pazopanib
| Inhibitor | Primary Targets | Key Off-Targets |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | PDGFRα/β, c-KIT, PLK4[4] |
| Pazopanib | VEGFR1-3, PDGFRα/β, c-KIT | c-Fms, Itk, Lck, RAF-1, B-RAF[4] |
Table 2: Quantitative Comparison of Inhibitory Activity (IC50/Ki in nM)
| Target | Axitinib (IC50/Ki, nM) | Pazopanib (IC50, nM) |
| VEGFR1 | 0.1 | 10 |
| VEGFR2 | 0.2 | 30 |
| VEGFR3 | 0.1-0.3 | 47 |
| PDGFRα | 1.6 | 84 |
| PDGFRβ | 1.6 | 84 |
| c-KIT | 1.7 | 74 |
| PLK4 | 4.2 (Ki) | - |
| c-Fms | - | 146 |
| Itk | - | 140 |
| Lck | - | 230 |
Data compiled from various in vitro kinase assays.[4]
Experimental Protocols for Off-Target Profiling
A comprehensive evaluation of a kinase inhibitor's selectivity involves a multi-pronged approach, combining in vitro and cell-based assays.[4]
In Vitro Kinase Profiling (Kinome Scan)
This is the most direct method to determine an inhibitor's selectivity by screening it against a large panel of purified kinases.[4][6]
Principle: The assay measures the ability of the inhibitor to prevent the phosphorylation of a substrate by a specific kinase.[6]
Materials:
-
A panel of purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Test inhibitor at various concentrations
-
Assay platform (e.g., ADP-Glo™ Kinase Assay, TR-FRET, or radiometric assay)[6][7]
-
Microplate reader
Procedure (generalized):
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the kinase, its substrate, and the reaction buffer.
-
Add the diluted inhibitor to the designated wells. Include controls for no inhibitor (vehicle) and no kinase (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase for a set time.
-
Stop the reaction and measure the kinase activity using the chosen assay platform.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value for each inhibited kinase.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein increases its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein that remains.
Materials:
-
Cultured cells
-
Test inhibitor
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR machine)
-
Instrumentation for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure (generalized):
-
Treat cultured cells with the test inhibitor or a vehicle control.
-
Harvest the cells and lyse them.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein and other proteins in the soluble fraction by Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[6]
Visualizing Workflows and Pathways
Hypothetical Kinase Inhibition Pathway
Caption: A simplified signaling pathway targeted by an indazole-based kinase inhibitor.
Experimental Workflow for Off-Target Identification
Caption: A workflow for identifying and validating off-target effects of kinase inhibitors.
Logic Diagram for Confirming an Off-Target Effect
Caption: A logical workflow to determine if an observed cellular effect is off-target.[6]
References
Efficacy of Indole and Indazole Derivatives Against Drug-Resistant Candida albicans: A Comparative Analysis
The rise of drug-resistant fungal infections, particularly those caused by Candida albicans, poses a significant global health threat. The extensive use of azole antifungals, such as fluconazole, has led to the emergence of resistant strains, necessitating the development of novel therapeutic agents.[1] Researchers are exploring various heterocyclic scaffolds for this purpose, with indole and indazole derivatives showing considerable promise due to their diverse pharmacological activities.[2][3]
Comparative Efficacy of Halogenated Indole Derivatives
Recent studies have highlighted the potent antifungal and antibiofilm activities of multi-halogenated indole derivatives against azole-resistant C. albicans.[2][4] The substitution of halogen atoms at specific positions on the indole ring has been shown to significantly enhance their efficacy.[2]
Below is a summary of the Minimum Inhibitory Concentrations (MICs) for several halogenated indole derivatives against a fluconazole-resistant C. albicans strain (DAY185), as well as their impact on biofilm formation.
Table 1: Antifungal and Antibiofilm Activity of Halogenated Indole Derivatives against Fluconazole-Resistant C. albicans
| Compound | Derivative | MIC (µg/mL) | Biofilm Inhibition at 20 µg/mL (%) |
| Backbone | Indole | 750 | Not Significant |
| Mono-halogenated | 5-Iodoindole | 75 | Not Significant |
| Di-halogenated | 4,6-Dibromoindole | 10-50 | Significant |
| 5-Bromo-4-chloroindole | 10-50 | Significant |
Data sourced from studies on multi-halogenated indoles against drug-resistant Candida species.[2][4]
The data clearly indicates that di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit substantially greater antifungal activity compared to the backbone indole and the mono-halogenated 5-iodoindole.[2] Their potent activity is attributed to enhanced hydrophobic and electron-withdrawing effects conferred by the halogen substitutions.[2]
Synergistic Potential with Conventional Antifungals
A promising strategy to combat drug resistance is the use of combination therapy. Studies have explored the synergistic effects of various compounds with fluconazole, a widely used antifungal agent. While specific data for 3-Iodo-5-nitro-1H-indazole derivatives is unavailable, research on other heterocyclic compounds indicates the potential for synergistic interactions. For instance, some novel azole derivatives linked to indole/indoline moieties have shown excellent activity against drug-resistant C. albicans when combined with fluconazole.[5] This approach could potentially lower the required therapeutic dose of fluconazole, thereby reducing toxicity and minimizing the development of resistance.[1]
Mechanism of Action: Insights from Related Compounds
The antifungal mechanism of action for many indole derivatives involves the disruption of key cellular processes in C. albicans. The yeast-to-hyphae transition is a critical virulence factor, and its inhibition is a key target for new antifungal agents.[3]
Studies on 7-benzyloxyindole, for example, have shown that it effectively inhibits hyphal formation, which in turn prevents biofilm development.[3] This is achieved through the downregulation of several genes related to hyphae and biofilm formation, including ALS3, ECE1, HWP1, and RBT1.[3] Furthermore, di-halogenated indoles have been observed to induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and fungal cell death.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are standard protocols used in the assessment of antifungal efficacy.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key metric for determining the antifungal potency of a compound. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) guideline M27-A3, is a standard procedure.
-
Inoculum Preparation: C. albicans strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL. This is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to a drug-free control well.[6]
Biofilm Inhibition Assay
The ability of a compound to prevent the formation of biofilms is assessed using methods such as the crystal violet assay or the XTT reduction assay.
-
Biofilm Formation: C. albicans cells are incubated in a 96-well plate with a suitable growth medium (e.g., RPMI 1640) and the test compound at various concentrations. The plates are incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification (Crystal Violet): Non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. After solubilizing the dye, the absorbance is measured to quantify the biofilm biomass.
-
Quantification (XTT): The metabolic activity of the biofilm is measured using the XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay. A decrease in metabolic activity indicates biofilm inhibition.[3]
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: General workflow for antifungal susceptibility and biofilm inhibition assays.
Caption: Postulated mechanism of action for antifungal indole derivatives.
References
- 1. Candida albicans targets that potentially synergize with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New azole derivatives linked to indole/indoline moieties combined with FLC against drug-resistant Candida albicans - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
benchmarking the PLK4 inhibitory activity of 3-Iodo-5-nitro-1H-indazole derivatives against CFI-400945.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Polo-like kinase 4 (PLK4) inhibitory activity of various indazole-based compounds against the well-characterized inhibitor, CFI-400945. This document is intended to serve as a resource for researchers in the field of oncology and drug discovery, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Dysregulation of PLK4 activity is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[1] CFI-400945 is a potent and selective, ATP-competitive inhibitor of PLK4 that has demonstrated significant anti-tumor activity in preclinical models.[2][3][4] The indazole scaffold is a common feature in many kinase inhibitors, and various derivatives have been explored for their PLK4 inhibitory potential.
Notably, a direct biological activity assessment of 3-Iodo-5-nitro-1H-indazole as a PLK4 inhibitor is not extensively available in the public domain. This specific molecule is more commonly described as a chemical intermediate used in the synthesis of more complex bioactive compounds.[5][6] Therefore, this guide will benchmark the performance of the established PLK4 inhibitor CFI-400945 against other reported indazole-based PLK4 inhibitors to provide a broader context of structure-activity relationships within this chemical class.
Quantitative Comparison of PLK4 Inhibitors
The following table summarizes the in vitro potency of CFI-400945 and other selected indazole derivatives against PLK4. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | PLK4 IC50 (nM) | Cell-Based Assay IC50 (µM) | Target Cell Lines | Reference |
| CFI-400945 | 2.8 | 0.014 - 0.165 | Breast cancer cell lines | [7] |
| Indazole Derivative C05 | < 0.1 | 0.948, 0.979, 1.679 | IMR-32 (neuroblastoma), MCF-7 (breast cancer), H460 (lung cancer) | [2][3] |
| Indazole Derivative K22 | 0.1 | 1.3 | MCF-7 (breast cancer) | [8] |
| Indazole Derivative 62d | 2.4 | - | - | [9] |
| CFI-400437 | 1.55 | - | Breast cancer cell lines | [4] |
| Axitinib | 6.5 | - | - | [8] |
Note: The cell-based IC50 values represent the concentration required to inhibit cell growth by 50% and can be influenced by various factors such as cell permeability and off-target effects.
Kinase Selectivity of CFI-400945
While CFI-400945 is a potent PLK4 inhibitor, it also exhibits activity against other kinases, particularly at higher concentrations. Understanding the kinase selectivity profile is crucial for interpreting its biological effects.
| Kinase | IC50 (nM) | Reference |
| PLK4 | 2.8 | [10] |
| TRKA | 6 | [7] |
| TRKB | 9 | [7] |
| TIE2/TEK | 22 | [7] |
| AURKB | 98 | [7] |
| AURKA | 140 | [7] |
| PLK1 | >50,000 | [11] |
| PLK2 | >50,000 | [11] |
| PLK3 | >50,000 | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize PLK4 inhibitors.
In Vitro PLK4 Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human PLK4 enzyme in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., myelin basic protein or a specific peptide) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives, CFI-400945) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction :
-
Add the PLK4 enzyme solution to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Stop the kinase reaction by adding a detection reagent (e.g., ADP-Glo™ Reagent) that depletes the remaining ATP.
-
Add a second detection reagent that converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of PLK4 inhibition for each compound concentration relative to a DMSO control.
-
Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
-
Cell Seeding :
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the cell viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for PLK4 Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the downstream effects of PLK4 inhibition.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer :
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a protein in the PLK4 signaling pathway (e.g., phospho-PLK4, total PLK4, or downstream targets).
-
Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection :
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the PLK4 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PLK4 signaling pathway in centriole duplication and its inhibition.
Caption: Experimental workflow for screening and characterizing PLK4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CFI-400945 | TargetMol [targetmol.com]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Iodo-5-nitro-1H-indazole: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Iodo-5-nitro-1H-indazole are critical for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for researchers, scientists, and professionals in drug development.
Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous substance. Analogous chemicals are categorized as harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, it must be managed as regulated chemical waste.[1] Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
| Flammable solids | Category 1 | H228: Flammable solid[3] |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use, if available.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[1] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[3]
-
Eye Protection: Safety glasses or chemical safety goggles are mandatory.[1]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The proper segregation and collection of waste is the most critical step in the disposal process to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.[1]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Treat all waste chemicals—solids, liquids, or containerized gases—as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[4]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[1] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1]
-
Segregate chemical waste by compatibility, not alphabetically.[5]
-
-
Waste Collection:
-
Solid Waste: Collect all disposable items that have come into contact with the chemical, such as contaminated gloves, weigh boats, and paper towels, in a dedicated and labeled hazardous waste bag.[6]
-
Liquid Waste: Collect unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Empty Containers: A container that has held this hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, deface the chemical labels on the container before disposing of it as regular trash.[4]
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), and the quantity of the waste.[5]
-
The label must also include the date of waste generation, the place of origin (department and room number), and the principal investigator's name and contact number.[5]
-
Store waste containers in a designated, secure area that is accessible only to trained personnel.[7] The storage area should not interfere with regular operations and should be clearly marked as a hazardous area.[7]
-
-
Disposal:
-
On-site treatment, such as neutralization, or drain disposal is not a suitable option for this chemical.[1][8]
-
The compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][5]
-
Request a waste pickup from your EHS office when the container is full or according to your institution's specific guidelines.[9]
-
Disposal Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. watson-int.com [watson-int.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 3-Iodo-5-nitro-1H-indazole
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Iodo-5-nitro-1H-indazole was not located. The following guidance is based on the hazards associated with structurally similar compounds, including other iodo- and nitro-substituted indazoles. It is imperative for researchers to conduct a thorough, substance-specific risk assessment before commencing any work. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Similar chemicals are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Some related nitro compounds are also classified as flammable solids. Therefore, meticulous adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles.[3] | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] Consider double-gloving for extended exposure.[4] | Flame-resistant lab coat, fully buttoned.[3] Long pants and closed-toe shoes are mandatory.[3] | Required if handling outside of a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1] |
| Routine handling and reactions | Chemical splash goggles.[3] | Chemical-resistant gloves (e.g., nitrile).[1] | Flame-resistant lab coat.[3] | Work should be conducted in a certified chemical fume hood.[4] |
| Handling spills | Chemical splash goggles and a face shield.[5] | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant suit or apron, and boots.[5] | A NIOSH-certified respirator with an organic vapor cartridge is necessary.[5] |
| Waste disposal | Safety goggles.[5] | Chemical-resistant gloves.[1][5] | Lab coat.[1][5] | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all required glassware, reagents, and equipment within the fume hood to minimize movement.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[5]
2. Handling the Compound:
-
Weighing: When weighing the solid, do so within the fume hood to prevent inhalation of any dust. Use a disposable weigh boat and handle it with care.
-
Preparing Solutions: Add the solid to the solvent slowly to avoid splashing. Always keep containers tightly closed when not in use.[5]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.
Caption: Workflow for handling this compound.
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[3]
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[3]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] The container should be labeled as "Halogenated Organic Waste".
-
Sharps Waste: Any needles or other sharp objects contaminated with the chemical should be placed in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
On-site treatment or drain disposal is not a suitable option for this chemical.[1]
-
Ensure all waste containers are securely closed, properly labeled, and stored in a secondary containment bin until collection.
Caption: Emergency response procedure for a spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
